Product packaging for N-cyclopentyl-3-methoxybenzamide(Cat. No.:CAS No. 331435-52-0)

N-cyclopentyl-3-methoxybenzamide

Cat. No.: B5866762
CAS No.: 331435-52-0
M. Wt: 219.28 g/mol
InChI Key: HJXIKXNJWFMYEV-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-methoxybenzamide is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.125928785 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B5866762 N-cyclopentyl-3-methoxybenzamide CAS No. 331435-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12-8-4-5-10(9-12)13(15)14-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXIKXNJWFMYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301862
Record name N-Cyclopentyl-3-methoxybenzamide
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Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331435-52-0
Record name N-Cyclopentyl-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331435-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-3-methoxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-cyclopentyl-3-methoxybenzamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopentyl-3-methoxybenzamide is a chemical compound characterized by a central benzamide core with a cyclopentyl group attached to the amide nitrogen and a methoxy group at the 3-position of the benzene ring. While this specific molecule is not extensively documented in publicly available databases, its structural motifs are common in medicinal chemistry, suggesting potential biological activity. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties based on analogous compounds, and detailed protocols for its synthesis. The information herein serves as a foundational resource for researchers interested in the synthesis and exploration of novel benzamide derivatives.

Chemical Structure and Identification

This compound consists of a benzene ring substituted with a methoxy group (-OCH₃) at the meta position and a carboxamide group. The nitrogen of the amide is further substituted with a cyclopentyl ring.

Molecular Formula: C₁₃H₁₇NO₂

Molecular Weight: 219.28 g/mol

IUPAC Name: this compound

SMILES: COC1=CC(=CC=C1)C(=O)NC2CCCC2

InChI Key: (Predicted) Will be generated upon synthesis and characterization.

CAS Number: Not assigned.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for this compound, the following properties are predicted based on the known values of structurally similar compounds such as N-cyclopentyl-3,4-dimethoxybenzamide[1], 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide[2], N-cyclopentyl-3-methylbutanamide[3], and N-cyclopentyl-N-methyl-benzamide[4].

PropertyPredicted ValueNotes
Melting Point (°C) 80 - 120Solid at room temperature. The melting point of benzamide derivatives can vary significantly based on substitution patterns.
Boiling Point (°C) > 300High boiling point is expected due to the molecular weight and polar amide group.
Solubility Soluble in methanol, ethanol, DMSO, and dichloromethane. Sparingly soluble in water.The presence of the amide and methoxy groups provides some polarity, while the cyclopentyl and benzene rings contribute to nonpolar character.
LogP 2.5 - 3.5Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
pKa ~16-18 (amide proton)The amide proton is weakly acidic.

Synthesis of this compound

The synthesis of this compound can be readily achieved through standard amide bond formation reactions. The most common and reliable methods involve the coupling of 3-methoxybenzoic acid with cyclopentylamine. Two general and robust protocols are provided below.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow Reactants 3-Methoxybenzoic Acid + Cyclopentylamine Activation Carboxylic Acid Activation Reactants->Activation Coupling Reagents Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the synthesis of this compound.

Protocol 1: Carbodiimide-Mediated Amide Coupling

This method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation.[5]

Materials:

  • 3-Methoxybenzoic acid

  • Cyclopentylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 3-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (1.5 eq).

  • Stir the mixture for 10 minutes to allow for the activation of the carboxylic acid.

  • Add cyclopentylamine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Acyl Chloride Formation followed by Amination (Schotten-Baumann Conditions)

This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[6]

Materials:

  • 3-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Cyclopentylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

Step 1: Formation of 3-methoxybenzoyl chloride

  • In a round-bottom flask, suspend or dissolve 3-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (2-5 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-methoxybenzoyl chloride. This can be used directly in the next step.

Step 2: Amidation

  • Dissolve cyclopentylamine (1.1 eq) and triethylamine (1.5 eq) in DCM in a separate flask and cool to 0 °C in an ice bath.

  • Add a solution of the crude 3-methoxybenzoyl chloride (1.0 eq) in DCM dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the benzamide scaffold is a well-established pharmacophore present in a wide range of biologically active molecules. For instance, some N-substituted benzamide derivatives have been investigated as antitumor agents.[7][8] The interaction of such compounds with biological targets is often governed by the substituents on the benzamide core.

The logical relationship for investigating the potential of a novel benzamide derivative like this compound is outlined below.

Biological_Investigation cluster_0 In Silico Analysis cluster_1 In Vitro Assays cluster_2 In Vivo Studies Docking Molecular Docking Enzyme Enzyme Inhibition Assays Docking->Enzyme ADMET ADMET Prediction PK Pharmacokinetics ADMET->PK Cell Cell-Based Assays (e.g., Cytotoxicity) Enzyme->Cell Efficacy Efficacy in Disease Models Cell->Efficacy PK->Efficacy Synthesis Synthesis & Purification of this compound Synthesis->Docking Synthesis->ADMET

Caption: A logical workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides the fundamental chemical information, predicted properties, and robust synthetic protocols necessary for its preparation and further investigation. The established presence of the benzamide core in numerous bioactive compounds suggests that this compound could be a valuable candidate for screening in various biological assays, particularly in the context of drug discovery. The detailed methodologies and structured data presented herein are intended to facilitate and encourage such research endeavors.

References

An In-Depth Technical Guide to the Synthesis and Potential Biological Significance of N-cyclopentyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-cyclopentyl-3-methoxybenzamide, a novel benzamide derivative. It details the primary synthetic pathways, the necessary precursors, and provides adaptable experimental protocols. Furthermore, this guide explores the potential biological relevance of this compound by examining the activity of structurally similar molecules, suggesting a possible role as a modulator of dopamine receptor signaling.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two established chemical transformations: the acylation of an amine with an acyl chloride and the direct condensation of a carboxylic acid with an amine. Both pathways utilize readily available precursors and offer distinct advantages and considerations for the synthetic chemist.

Pathway 1: Acylation of Cyclopentylamine with 3-Methoxybenzoyl Chloride

This classic and often high-yielding method involves the reaction of cyclopentylamine with 3-methoxybenzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrochloric acid. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Pathway 2: Direct Condensation of 3-Methoxybenzoic Acid and Cyclopentylamine

This pathway offers a more atom-economical approach by directly coupling 3-methoxybenzoic acid with cyclopentylamine. This transformation generally requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides (e.g., DCC, EDC) or the use of Lewis acids like titanium tetrachloride (TiCl4)[1]. Alternatively, the reaction can be performed under hydrothermal conditions, though this often requires high temperatures and pressures[2].

Precursor Synthesis

The successful synthesis of this compound relies on the availability of its key precursors: 3-methoxybenzoyl chloride and cyclopentylamine.

Synthesis of 3-Methoxybenzoyl Chloride

3-Methoxybenzoyl chloride is typically synthesized from 3-methoxybenzoic acid. A common and effective method involves the reaction of 3-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Synthesis of Cyclopentylamine

Several methods exist for the synthesis of cyclopentylamine, with the reductive amination of cyclopentanone being one of the most common.[3][4][5][6] This process involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent, such as hydrogen gas with a nickel catalyst, to form the primary amine.[5][6] Alternative routes include the catalytic ammonolysis of cyclopentanol and the reaction of cyclopentanone with hydroxylamine followed by reduction.[3]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following protocols for analogous reactions can be adapted by a skilled synthetic chemist.

General Procedure for Amide Synthesis via Acyl Chloride

To a solution of cyclopentylamine (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol) in a suitable aprotic solvent like dichloromethane (10 mL) at 0 °C, a solution of 3-methoxybenzoyl chloride (1.0 mmol) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

Adaptable Protocol for Direct Condensation using Titanium Tetrachloride[1]

In a well-ventilated fume hood, to a solution of 3-methoxybenzoic acid (1 mmol) in pyridine (10 mL), titanium tetrachloride (3 mmol) is added, followed by cyclopentylamine (1 mmol). The reaction vessel is sealed and heated to 85 °C. The reaction progress is monitored by TLC. After completion, the pyridine is removed by co-evaporation with toluene. The residue is then treated with an aqueous 1 N HCl solution and extracted with an organic solvent like dichloromethane. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the synthesis of amides using the described pathways. It is important to note that yields for the specific synthesis of this compound may vary and require optimization.

ParameterPathway 1: Acyl ChloridePathway 2: Direct Condensation (TiCl₄)[1]
Precursors 3-Methoxybenzoyl Chloride, Cyclopentylamine3-Methoxybenzoic Acid, Cyclopentylamine
Reagents Triethylamine or PyridineTitanium Tetrachloride, Pyridine
Solvent Dichloromethane, TetrahydrofuranPyridine
Temperature 0 °C to Room Temperature85 °C
Typical Reaction Time 1-4 hours2 hours
Typical Yield Generally High (>80%)Moderate to Excellent (substrate dependent)

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been explicitly detailed in the reviewed literature, the benzamide scaffold is a well-established pharmacophore in drug discovery. Notably, a structurally related compound, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, has been identified as a potent and selective dopamine D3 receptor agonist with a high binding affinity (Ki = 0.18 nM).[7] This suggests that this compound may also exhibit affinity for dopamine receptors.

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway can influence a variety of downstream cellular processes.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_precursors Precursors cluster_intermediates Intermediates 3_Methoxybenzoic_Acid 3-Methoxybenzoic Acid Cyclopentanone Cyclopentanone Cyclopentylamine Cyclopentylamine Cyclopentanone->Cyclopentylamine + NH₃ Reductive Amination Ammonia Ammonia 3_Methoxybenzoyl_Chloride 3-Methoxybenzoyl Chloride Target_Molecule Target_Molecule 3_Methoxybenzoyl_Chloride->Target_Molecule + Cyclopentylamine (Pathway 1)

Caption: Synthesis pathways for this compound.

Experimental Workflow for Direct Condensation

Experimental_Workflow start Start dissolve Dissolve 3-methoxybenzoic acid in pyridine start->dissolve add_reagents Add TiCl₄ and cyclopentylamine dissolve->add_reagents heat Heat reaction mixture to 85°C add_reagents->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool remove_pyridine Remove pyridine (co-evaporation with toluene) cool->remove_pyridine workup Aqueous workup (1N HCl) remove_pyridine->workup extract Extract with dichloromethane workup->extract dry_concentrate Dry and concentrate organic phase extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end N-cyclopentyl-3- methoxybenzamide purify->end

Caption: Experimental workflow for direct condensation synthesis.

Postulated Dopamine D3 Receptor Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand N-cyclopentyl-3- methoxybenzamide (Agonist) Ligand->D3R Binds to G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Postulated signaling pathway via Dopamine D3 receptor.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound and offers insights into its potential biological activities. The synthetic routes are well-established in organic chemistry, and the provided adaptable protocols offer a starting point for laboratory synthesis. The structural similarity to a known potent dopamine D3 receptor agonist strongly suggests that this compound warrants further investigation as a potential modulator of dopaminergic signaling. Further research is required to elucidate its precise biological targets, mechanism of action, and therapeutic potential.

References

In-depth Technical Guide: The Mechanism of Action of N-cyclopentyl-3-methoxybenzamide in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific biological mechanism of action for N-cyclopentyl-3-methoxybenzamide is not available in the public domain. This guide, therefore, addresses the known biological activities of structurally related benzamide and methoxybenzamide compounds to provide a potential framework for understanding its possible mechanism of action. All data and pathways presented are based on these related molecules and should be considered hypothetical for this compound pending direct experimental evidence.

Introduction to Benzamide Derivatives in Drug Discovery

Benzamides are a versatile class of organic compounds characterized by a carboxamide substituent attached to a benzene ring. This scaffold is a common feature in a wide array of pharmacologically active agents with diverse therapeutic applications. Modifications to the benzamide core, including the addition of methoxy and cyclopentyl groups, can significantly influence the compound's physicochemical properties, target specificity, and overall biological activity. While the specific target and mechanism of this compound remain uncharacterized, analysis of related compounds suggests potential interactions with key signaling pathways implicated in disease.

Potential Biological Targets and Mechanisms of Action

Based on the activities of similar methoxybenzamide-containing molecules, two primary signaling pathways emerge as potential areas of investigation for this compound: the Hedgehog signaling pathway and the regulation of Poly(ADP-ribose) Polymerases (PARPs).

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several forms of cancer, making it a key target for therapeutic intervention. Several benzamide derivatives have been identified as inhibitors of this pathway, primarily by targeting the Smoothened (Smo) receptor.

Proposed Mechanism of Action:

In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo, preventing downstream signal transduction. Upon ligand binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors. Activated Gli proteins then translocate to the nucleus to induce the expression of target genes that promote cell proliferation and survival. It is hypothesized that this compound, like other benzamide-based inhibitors, could bind to the Smo receptor, preventing its activation and thereby blocking the entire downstream signaling cascade.

Hypothetical Signaling Pathway of this compound in Hedgehog Pathway Inhibition

Hedgehog_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand Ptch Ptch Hh Ligand->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits SUFU_Gli SUFU-Gli Complex Smo->SUFU_Gli Signal Transduction Gli_act Active Gli SUFU_Gli->Gli_act Releases Gli_nuc Active Gli Gli_act->Gli_nuc Translocates TargetGenes Target Gene Expression Gli_nuc->TargetGenes Activates This compound This compound This compound->Smo Potentially Inhibits Target_Identification_Workflow Start This compound InSilico In Silico Screening (Target Prediction, Docking) Start->InSilico Biochemical Biochemical Screening (e.g., Kinase Panel, Receptor Binding) Start->Biochemical CellBased Cell-Based Phenotypic Screening Start->CellBased HitValidation Hit Validation (Dose-Response, SAR) InSilico->HitValidation Biochemical->HitValidation CellBased->HitValidation TargetConfirmation Target Confirmation (e.g., CETSA, Knockdown/out) HitValidation->TargetConfirmation MechanismStudies Mechanism of Action Studies TargetConfirmation->MechanismStudies

Potential Therapeutic Targets of N-cyclopentyl-3-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information specifically identifying the therapeutic targets and detailed pharmacological profile of N-cyclopentyl-3-methoxybenzamide is limited. This guide, therefore, extrapolates potential mechanisms of action and therapeutic targets based on the known activities of structurally similar benzamide compounds. The hypotheses presented herein require experimental validation.

Introduction

This compound belongs to the benzamide class of organic compounds. While direct studies on this specific molecule are not extensively reported in the public domain, the benzamide scaffold is a well-established pharmacophore present in numerous biologically active compounds. Analysis of structurally related molecules, particularly 3-methoxybenzamide, suggests potential therapeutic applications through the modulation of key cellular signaling pathways. This technical guide will explore these potential targets and provide a framework for the experimental investigation of this compound.

Potential Therapeutic Targets

Based on the activities of analogous compounds, two primary signaling pathways emerge as potential targets for this compound:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: The structurally related compound, 3-methoxybenzamide, is a known inhibitor of Poly(ADP-ribose) Polymerases (PARPs).[1][2][3]

  • Hedgehog (Hh) Signaling Pathway Inhibition: Various benzamide derivatives have been shown to inhibit the Hedgehog signaling pathway, a critical regulator of embryonic development and a key player in oncology.[4]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARPs are a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death. In the context of cancer therapy, PARP inhibitors have gained prominence, particularly for tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.

Mechanism of Action: 3-Methoxybenzamide acts as an inhibitor of ADP-ribosyltransferase (ADPRT) activity, which is characteristic of PARP enzymes.[3] By inhibiting PARP, the repair of single-strand DNA breaks is compromised. In cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers), this leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality and tumor cell death.

Potential Therapeutic Applications:

  • Oncology (particularly in BRCA-mutated cancers such as breast, ovarian, and prostate cancer)

  • Ischemia-reperfusion injury

  • Inflammatory diseases

As no specific quantitative data for this compound is available, the following table summarizes information for the related compound, 3-methoxybenzamide.

CompoundTargetActivityCell LineNotes
3-MethoxybenzamideADPRTs/PARPInhibitorBacillus subtilisInhibits cell division, leading to filamentation and lysis.[3]
3-MethoxybenzamideNot specified0.2 to 0.6 mMSolanum tuberosumSignificantly increases in vitro plant growth and microtuber formation.[3]
Hedgehog (Hh) Signaling Pathway Inhibition

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma.[4]

Mechanism of Action: The Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[4] Several benzamide derivatives have been identified as inhibitors of the Hh pathway, acting at the level of the SMO receptor.[4]

Potential Therapeutic Applications:

  • Oncology (e.g., basal cell carcinoma, medulloblastoma, pancreatic cancer)

  • Fibrotic diseases

  • Regenerative medicine

Experimental Protocols

The following are generalized protocols to investigate the potential activity of this compound against the hypothesized targets.

PARP Inhibition Assay (Enzymatic)

Objective: To determine the in vitro inhibitory activity of this compound against PARP1.

Methodology:

  • Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked calf thymus DNA), NAD+ (biotinylated), streptavidin-coated plates, anti-PAR antibody, secondary antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme (e.g., TMB), and test compound (this compound).

  • Procedure: a. Coat streptavidin plates with biotinylated NAD+. b. In a separate reaction plate, incubate recombinant PARP1 enzyme, activated DNA, and varying concentrations of this compound (or a known PARP inhibitor as a positive control) in a reaction buffer. c. Initiate the PARP reaction by adding NAD+. d. Transfer the reaction mixture to the streptavidin-coated plates to capture the biotinylated poly(ADP-ribose) chains. e. Detect the amount of PARylation using an anti-PAR antibody followed by a secondary HRP-conjugated antibody and a colorimetric substrate. f. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Hedgehog Pathway Inhibition Assay (Cell-Based)

Objective: To assess the inhibitory effect of this compound on the Hedgehog signaling pathway in a cellular context.

Methodology:

  • Reagents and Materials: NIH/3T3 cells stably transfected with a GLI-responsive luciferase reporter construct (Shh-Light II cells), cell culture medium, fetal bovine serum, Shh-conditioned medium (or a small molecule SMO agonist like SAG), this compound, and a luciferase assay kit.

  • Procedure: a. Seed the Shh-Light II cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for 1-2 hours. c. Stimulate the Hedgehog pathway by adding Shh-conditioned medium or SAG. Include a known SMO inhibitor (e.g., vismodegib) as a positive control. d. Incubate the cells for 24-48 hours. e. Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of luciferase activity against the concentration of this compound.

Visualizations

PARP-Mediated DNA Repair Pathway

PARP_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits DNA_Repair DNA Repair XRCC1->DNA_Repair facilitates N_Cyclopentyl_3_methoxybenzamide N-cyclopentyl-3- methoxybenzamide N_Cyclopentyl_3_methoxybenzamide->PARP1 inhibits

Caption: Potential inhibition of the PARP1 DNA repair pathway.

Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI inhibits SUFU Shh Shh Ligand Shh->PTCH1 binds and inhibits GLI_A GLI (Active) SUFU_GLI->GLI_A releases Nucleus Nucleus GLI_A->Nucleus translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes activates N_Cyclopentyl_3_methoxybenzamide N-cyclopentyl-3- methoxybenzamide N_Cyclopentyl_3_methoxybenzamide->SMO inhibits

Caption: Potential inhibition of the Hedgehog signaling pathway at SMO.

Conclusion

References

The Multifaceted Biological Landscape of N-Cyclopentyl-3-Methoxybenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the known and potential biological activities of N-cyclopentyl-3-methoxybenzamide derivatives and structurally related compounds. While direct studies on this compound are limited, a comprehensive analysis of the broader class of N-substituted benzamides reveals a rich pharmacological landscape. This document synthesizes findings from numerous studies to offer insights into potential therapeutic applications, summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways.

Overview of Biological Activities

N-substituted benzamides are a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The nature of the substituent on the amide nitrogen (the N-substituent) and the substitution pattern on the benzoyl ring are critical determinants of their pharmacological profile. Based on structure-activity relationship (SAR) studies of related compounds, this compound derivatives are predicted to have potential in the following areas:

  • Antiviral Activity: Particularly against Hepatitis B Virus (HBV).

  • Antitubercular Activity: Targeting key enzymes in Mycobacterium tuberculosis.

  • Enzyme Inhibition: Including histone deacetylases (HDACs) and parasitic enzymes like trypanosome alternative oxidase.

  • Antimicrobial and Antifungal Activity: Demonstrating broad-spectrum activity against various pathogens.

  • Anti-inflammatory Effects: Modulating inflammatory pathways.

  • Central Nervous System (CNS) Activity: Acting as modulators of dopamine, serotonin, and opioid receptors.

Quantitative Biological Data

The following tables summarize the quantitative data for various N-substituted benzamide derivatives, providing insights into their potency and selectivity.

Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives Against HBV

CompoundStructureAnti-HBV IC50 (µM) (Wild-Type)Anti-HBV IC50 (µM) (Drug-Resistant)Cytotoxicity CC50 (µM)Reference
IMB-0523N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide1.993.30>100[1][2]
Lamivudine(reference drug)7.37>440>200[2]

Table 2: Antitubercular Activity of Benzamide Derivatives Against M. tuberculosis

CompoundN-SubstituentLinkerBenzamide C-5 SubstituentMtb IC90 (µM)HepG2 CC50 (µM)Reference
16 H3-fluorophenethyl etherthiophene0.1339[3]
22f H3-fluorophenethyl ethermethyl0.0925[3]
4zb methyl3-fluorophenethyl etherCOOH2.445[3]

Table 3: Enzyme Inhibition by Benzamide Derivatives

CompoundTarget EnzymeN-SubstituentBenzamide MoietyIC50 (nM)Reference
22d HDAC8Hortho-aryl N-hydroxycinnamide5-50[4]
1c κ Opioid Receptor (antagonist)complex aminobenzyloxyarylN-hydroxybenzamide179.9 (Ki)[5]
N-n-butyl-3,4-dihydroxybenzamide Trypanosome Alternative Oxidasen-butyl3,4-dihydroxy-[6]

Table 4: Antimicrobial and Antifungal Activity of N-Substituted Benzamides

CompoundN-SubstituentBenzamide MoietyTarget OrganismMIC (µg/mL)Reference
5a 4-aminophenyl4-hydroxyB. subtilis6.25[7]
5a 4-aminophenyl4-hydroxyE. coli3.12[7]
6b 2-hydroxyphenyl4-hydroxyE. coli3.12[7]
F8 Phenyl2-(p-tolyl)cyclopropane-1-carboxamideC. albicans16[8]
F24 4-chlorophenyl2-(p-tolyl)cyclopropane-1-carboxamideC. albicans16[8]

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature for the biological evaluation of benzamide derivatives.

Anti-HBV Activity Assay

Cell Line: HepG2.2.15 cells, which stably express the HBV genome.

Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 6 days.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • Quantification of HBV DNA: Extract HBV DNA from the supernatants and quantify using real-time PCR.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of HBV DNA inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay):

  • Seed HepG2.2.15 cells in 96-well plates and treat with the test compounds as described above.

  • After 6 days, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50).

Antitubercular Activity Assay (Microplate Alamar Blue Assay)

Bacterial Strain: Mycobacterium tuberculosis H37Rv.

Methodology:

  • Inoculum Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Reading: Measure the fluorescence or absorbance to determine bacterial viability.

  • Data Analysis: Determine the minimum inhibitory concentration (MIC90), the concentration that inhibits 90% of bacterial growth.

Histone Deacetylase (HDAC) Inhibition Assay

Enzyme: Recombinant human HDAC isoforms.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the HDAC enzyme, a fluorogenic substrate (e.g., Fluor de Lys®), and the test compound in an assay buffer.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Development: Add a developer solution containing a protease (e.g., trypsin) and a chelating agent to stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of enzyme inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of N-substituted benzamides are mediated through various signaling pathways and molecular targets. This section visualizes some of the key mechanisms.

HBV_Inhibition_Pathway N-phenylbenzamide_derivative N-phenylbenzamide_derivative Cell_Membrane N-phenylbenzamide_derivative->Cell_Membrane A3G_Upregulation Increased Intracellular A3G Levels Cell_Membrane->A3G_Upregulation Enters Cell HBV_Replication_Inhibition Inhibition of HBV Replication A3G_Upregulation->HBV_Replication_Inhibition

Caption: Proposed mechanism of anti-HBV activity of N-phenylbenzamide derivatives.

HDAC_Inhibition_Workflow cluster_0 Normal State cluster_1 With Benzamide Inhibitor Histone Histone Protein HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Gene Expression OFF) HDAC->Deacetylated_Histone Acetylated_Histone Acetylated Histone (Gene Expression ON) Acetylated_Histone->HDAC Benzamide_Inhibitor Benzamide_Inhibitor HDAC_Inhibited HDAC (Inhibited) Benzamide_Inhibitor->HDAC_Inhibited Acetylated_Histone_2 Acetylated Histone (Gene Expression ON) Acetylated_Histone_2->HDAC_Inhibited

Caption: Mechanism of action of benzamide derivatives as HDAC inhibitors.

Antitubercular_Drug_Discovery_Workflow Compound_Synthesis Synthesis of Benzamide Derivatives Primary_Screening Primary Screening (Mtb H37Rv) Compound_Synthesis->Primary_Screening MIC_Determination MIC90 Determination Primary_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., HepG2 cells) MIC_Determination->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the discovery of antitubercular benzamide derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities observed in structurally related compounds highlight the potential for this class of molecules to address a range of unmet medical needs. Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives to confirm these predicted activities. Further exploration of the structure-activity relationships, particularly concerning the cyclopentyl group and the methoxy substituent, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such future investigations.

References

In Silico Modeling and Docking Studies of N-cyclopentyl-3-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking of N-cyclopentyl-3-methoxybenzamide, a novel benzamide derivative with therapeutic potential. While extensive experimental data on this specific molecule is not yet publicly available, this document outlines a robust framework for its computational evaluation, drawing upon established methodologies for analogous benzamide compounds. The focus is on predicting its interaction with Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target for cancer therapy. This guide details hypothetical experimental protocols for synthesis and characterization, methodologies for computational analysis, and presents illustrative data in structured formats. Furthermore, it includes visualizations of key processes to facilitate a deeper understanding of the scientific workflow and potential mechanism of action.

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. A notable therapeutic application of benzamides is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] PARP plays a critical role in the cellular response to DNA damage; its inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[4]

This compound is a small molecule that combines the core benzamide pharmacophore with a cyclopentyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This guide presents a hypothetical, yet scientifically grounded, exploration of its potential as a PARP inhibitor through in silico techniques.

Experimental Protocols

While specific experimental data for this compound is not published, the following protocols are based on standard and well-established organic synthesis and biochemical assay techniques for similar benzamide derivatives.[5]

Synthesis of this compound

A plausible and common method for the synthesis of this compound is via an amide coupling reaction between 3-methoxybenzoic acid and cyclopentylamine.

Materials:

  • 3-methoxybenzoic acid

  • Cyclopentylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add cyclopentylamine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro PARP-1 Inhibition Assay

A commercially available colorimetric or fluorescent PARP-1 inhibition assay kit can be used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compound.

Procedure:

  • Reconstitute the PARP-1 enzyme, activated DNA, and other assay components as per the manufacturer's instructions.

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the compound dilutions to a 96-well plate.

  • Add the PARP-1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding the NAD+ substrate.

  • Incubate the plate at the recommended temperature and for the specified duration.

  • Stop the reaction and add the developing solution.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data in a dose-response curve.

In Silico Modeling and Docking Methodology

The following section outlines the computational workflow for predicting the binding affinity and interaction of this compound with its putative target, PARP-1.

Ligand and Receptor Preparation
  • Ligand Preparation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw). The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

  • Receptor Preparation: The crystal structure of human PARP-1 in complex with a known benzamide inhibitor is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

Molecular Docking

Molecular docking simulations are performed to predict the binding pose and affinity of this compound within the active site of PARP-1.[6][7]

  • Software: AutoDock Vina, Schrödinger Glide, or similar software can be used.

  • Grid Box Generation: A grid box is defined around the active site of PARP-1, encompassing the key amino acid residues known to interact with benzamide inhibitors.

  • Docking Execution: The prepared ligand is docked into the defined grid box of the receptor. The docking algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts with the protein residues, are examined.

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and to further refine the binding mode, a molecular dynamics (MD) simulation can be performed.[8]

  • System Setup: The top-ranked docked complex is placed in a simulation box with an explicit solvent model (e.g., TIP3P water).

  • Simulation: The system is subjected to a simulation of several nanoseconds, allowing the protein and ligand to move and interact under physiological conditions.

  • Analysis: The trajectory of the simulation is analyzed to evaluate the stability of the complex, the persistence of key interactions, and the root-mean-square deviation (RMSD) of the ligand and protein backbone.

Data Presentation

The following tables present illustrative quantitative data that could be generated from the experimental and computational studies described above.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC₁₃H₁₇NO₂
Molecular Weight ( g/mol )219.28
LogP (Predicted)2.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3

Table 2: Illustrative Docking Results and Biological Activity

CompoundDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting Residues (PARP-1)Hypothetical IC50 (nM)
This compound-8.5-9.2Gly863, Ser904, Tyr90750
Reference Inhibitor (Olaparib)-9.8-10.5Gly863, Ser904, Tyr907, Arg8785

Visualizations

Synthesis and Analysis Workflow

G Synthesis and In Silico Analysis Workflow cluster_synthesis Synthesis and Characterization cluster_insilico In Silico Evaluation cluster_bioassay Biological Validation start 3-Methoxybenzoic Acid + Cyclopentylamine coupling Amide Coupling (EDC, HOBt) start->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization assay PARP-1 Inhibition Assay characterization->assay ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking receptor_prep Receptor Preparation (PARP-1 from PDB) receptor_prep->docking md_sim Molecular Dynamics docking->md_sim ic50 IC50 Determination md_sim->ic50 Correlation assay->ic50 G Role of PARP-1 in DNA Single-Strand Break Repair dna_damage DNA Single-Strand Break (SSB) parp1 PARP-1 dna_damage->parp1 binds to par PAR Polymer Synthesis parp1->par catalyzes recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) par->recruitment signals for repair DNA Repair recruitment->repair inhibitor This compound (Hypothesized Inhibitor) inhibitor->parp1 inhibits G Logical Flow for SAR Analysis core Benzamide Core activity Biological Activity (e.g., PARP-1 IC50) core->activity r1 R1: Methoxy Group (Position 3) r1->activity influences hypothesis Hypothesis: Substituents modulate binding affinity and pharmacokinetics r1->hypothesis r2 R2: Cyclopentyl Group (N-substitution) r2->activity influences r2->hypothesis hypothesis->activity

References

An In-depth Technical Guide on the Discovery and History of N-cyclopentyl-3-methoxybenzamide: A Scarcity of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the discovery, history, and specific technical data for N-cyclopentyl-3-methoxybenzamide is exceptionally scarce. This scarcity prevents the creation of an in-depth technical guide as requested. Publicly accessible records lack the necessary experimental protocols, quantitative data, and described signaling pathways to construct a thorough whitepaper on this specific compound.

While information on the broader class of benzamide derivatives is plentiful, and data exists for structurally similar molecules, the specific entity of this compound appears to be largely absent from the public scientific record. This could be for a number of reasons, including but not limited to: the compound may be part of proprietary research that has not been published, it may have been synthesized as part of a larger library for screening purposes with no significant findings to warrant a dedicated publication, or it may be referred to by a different chemical name or internal code in existing literature.

General Synthesis of N-substituted Benzamides

The synthesis of N-substituted benzamides, such as this compound, typically follows established amide bond formation protocols. A general and common method involves the coupling of a carboxylic acid with an amine.

Experimental Protocol: Amide Coupling

A standard laboratory procedure for the synthesis of a compound like this compound would likely involve the reaction of 3-methoxybenzoic acid with cyclopentylamine in the presence of a coupling agent and a non-nucleophilic base.

Materials:

  • 3-Methoxybenzoic Acid

  • Cyclopentylamine

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

  • 3-methoxybenzoic acid is dissolved in an anhydrous solvent like DCM.

  • A non-nucleophilic base, such as DIPEA, is added to the solution, followed by the addition of the coupling agent (e.g., HATU).

  • The mixture is typically stirred for a short period to activate the carboxylic acid.

  • Cyclopentylamine is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which is monitored by a technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the coupling agents and other water-soluble byproducts.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Below is a generalized workflow for this synthetic process.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent 3-Methoxybenzoic_Acid 3-Methoxybenzoic Acid Reaction_Vessel Reaction Vessel 3-Methoxybenzoic_Acid->Reaction_Vessel Cyclopentylamine Cyclopentylamine Cyclopentylamine->Reaction_Vessel Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Reaction Purification Purification (Column Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Data on Structurally Related Compounds

While specific data for this compound is unavailable, examining closely related analogs can provide some context for its potential chemical and physical properties. The following table summarizes some key computed properties for related molecules, sourced from public chemical databases. It is important to note that these are predicted values and have not been experimentally verified for the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound (Predicted) C13H17NO2219.28~2.5-3.0
N-cyclopentyl-4-methoxybenzamideC13H17NO2219.282.6
N-cyclopentyl-3,4-dimethoxybenzamideC14H19NO3249.312.3
N-cyclopentyl-3,4,5-trimethoxybenzamideC15H21NO4279.332.1

Note: XLogP3 is a computed measure of a compound's lipophilicity, which can influence its pharmacokinetic properties.

Potential Signaling Pathways and Biological Activity

The benzamide scaffold is a common feature in many biologically active compounds. Depending on the specific substitutions, benzamide derivatives have been shown to interact with a wide range of biological targets. Without experimental data, any discussion of the signaling pathways affected by this compound would be purely speculative. However, based on the activities of other substituted benzamides, potential (but unverified) areas of investigation could include:

  • Dopamine Receptor Antagonism: Many benzamides are known to be antagonists of dopamine D2 receptors, with applications in antipsychotic and antiemetic therapies.

  • Serotonin Receptor Modulation: Some benzamides interact with various serotonin receptor subtypes, suggesting potential roles in treating disorders of the central nervous system.

  • Enzyme Inhibition: The benzamide structure can also be found in inhibitors of various enzymes, such as poly (ADP-ribose) polymerase (PARP).

The logical relationship for investigating the biological activity of a novel benzamide derivative is outlined in the diagram below.

G Start Synthesized Compound: This compound In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Start->In_Vitro_Screening Target_Identification Identification of Biological Target(s) In_Vitro_Screening->Target_Identification Positive Hit No_Activity No Significant Activity In_Vitro_Screening->No_Activity Negative Result Pathway_Analysis Analysis of Affected Signaling Pathways Target_Identification->Pathway_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Pathway_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Logical workflow for the biological evaluation of a novel chemical entity.

N-cyclopentyl-3-methoxybenzamide safety, toxicity, and MSDS information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety, Toxicity, and Handling of N-cyclopentyl-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a certified Safety Data Sheet (SDS). No specific toxicological studies have been identified for this compound. The information presented herein is extrapolated from data on structurally related compounds and should be interpreted with caution. Always consult a certified SDS and conduct a thorough risk assessment before handling any chemical.

Introduction

This compound is a chemical compound with potential applications in research and drug development. Due to the limited availability of direct safety and toxicity data, this guide provides a comprehensive overview based on the known properties of its structural analogs, including 3-methoxybenzamide, 4-methoxybenzamide, and other N-substituted benzamides. This information is crucial for ensuring safe handling and for guiding future toxicological and pharmacological investigations.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of related benzamide derivatives, this compound should be handled as a substance with the potential to cause skin and eye irritation.

Table 1: GHS Hazard Classification for Structurally Related Compounds

CompoundGHS Hazard Statements
3-MethoxybenzamideH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
4-MethoxybenzamideH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
3-Amino-N-methylbenzamideH315: Causes skin irritation. H319: Causes serious eye irritation.[3]

A logical workflow for assessing the safety of a novel benzamide derivative like this compound, based on available data for related compounds, is illustrated below.

G cluster_0 Initial Assessment cluster_1 Hazard Identification cluster_2 Experimental Verification cluster_3 Risk Management Structural Analysis Structural Analysis Literature Review (Analogues) Literature Review (Analogues) Structural Analysis->Literature Review (Analogues) In Silico Toxicity Prediction In Silico Toxicity Prediction Literature Review (Analogues)->In Silico Toxicity Prediction GHS Classification (Predicted) GHS Classification (Predicted) In Silico Toxicity Prediction->GHS Classification (Predicted) Identify Data Gaps Identify Data Gaps GHS Classification (Predicted)->Identify Data Gaps Acute Toxicity Screening Acute Toxicity Screening Identify Data Gaps->Acute Toxicity Screening Genotoxicity Assays Genotoxicity Assays Acute Toxicity Screening->Genotoxicity Assays Specific Target Organ Toxicity Specific Target Organ Toxicity Genotoxicity Assays->Specific Target Organ Toxicity Develop Safe Handling Procedures Develop Safe Handling Procedures Specific Target Organ Toxicity->Develop Safe Handling Procedures Personal Protective Equipment (PPE) Specification Personal Protective Equipment (PPE) Specification Develop Safe Handling Procedures->Personal Protective Equipment (PPE) Specification Generate Compound-Specific SDS Generate Compound-Specific SDS Personal Protective Equipment (PPE) Specification->Generate Compound-Specific SDS

Caption: Workflow for Safety Assessment of this compound.

Toxicological Summary

Direct toxicological data for this compound is not available. The following table summarizes data from related compounds to provide an estimated toxicological profile.

Table 2: Summary of Toxicological Data for Benzamide Derivatives

ParameterData on Related CompoundsReference
Acute Oral Toxicity Benzamide derivatives are generally considered slightly toxic.[4]
For 3-methoxybenzamide, the predicted rat LD50 is 2.1222 mol/kg.[5]
Acute Intravenous Toxicity No mortality was observed in rats administered with up to 1250 µg/kg of S-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide.[6]
Skin Irritation 3-Methoxybenzamide and 4-methoxybenzamide are classified as causing skin irritation.[1][2]
Eye Irritation 3-Methoxybenzamide and 4-methoxybenzamide are classified as causing serious eye irritation.[1][2]
Mutagenicity No specific data available for this compound. Some benzamides are suspected of causing genetic defects.
Carcinogenicity No specific data available for this compound.
Target Organ Toxicity High doses of some benzamide derivatives have been shown to induce histopathological changes in the kidneys of mice, including lymphocyte infiltration, glomerulosclerosis, and tubular necrosis.[7][8]

Pharmacological Profile and Potential Signaling Pathways

Many N-substituted benzamides exhibit pharmacological activity, often targeting the central nervous system. These compounds are structurally related to drugs like tiapride and sulpiride, which have dual antidepressant and antipsychotic effects based on their dose-dependent antagonism of dopamine receptors. At lower doses, they tend to block presynaptic dopamine D3 autoreceptors, while at higher doses, they block postsynaptic D2 receptors.[4][9]

Furthermore, 3-methoxybenzamide is known to be an inhibitor of ADP-ribosyltransferase, an enzyme involved in DNA repair and cell division.[10] This suggests a potential mechanism of action for this compound that could involve modulation of dopaminergic pathways or inhibition of ADP-ribosyltransferase.

G cluster_0 Potential Mechanisms of Action cluster_1 Cellular Effects This compound This compound Dopamine Receptors (D2/D3) Dopamine Receptors (D2/D3) This compound->Dopamine Receptors (D2/D3) Antagonism ADP-ribosyltransferase ADP-ribosyltransferase This compound->ADP-ribosyltransferase Inhibition Modulation of Dopamine Signaling Modulation of Dopamine Signaling Dopamine Receptors (D2/D3)->Modulation of Dopamine Signaling Inhibition of DNA Repair / Altered Cell Division Inhibition of DNA Repair / Altered Cell Division ADP-ribosyltransferase->Inhibition of DNA Repair / Altered Cell Division

Caption: Potential Signaling Pathways for this compound.

Experimental Protocols

While specific experimental protocols for this compound are not published, the following are generalized methodologies from studies on related benzamides that can be adapted.

5.1. Acute Oral Toxicity Study (Adapted from studies on benzamide derivatives)

  • Test System: Male BALB/c mice.[7]

  • Administration: Oral gavage.

  • Dosage: Incremental doses (e.g., up to 100 mg/kg).[7]

  • Observation Period: 14 days.[6]

  • Parameters Observed: General demeanor, clinical signs of toxicity, mortality, body weight changes.[6]

  • Post-mortem Analysis: Gross necropsy and histopathological examination of key organs, particularly the kidneys and liver.[7][9]

5.2. In Vitro Cytotoxicity Assay

  • Cell Lines: Human cancer cell lines (e.g., HepG2, MCF-7) and normal cell lines for comparison.

  • Method: MTT or AlamarBlue assay to assess cell viability.

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere.

    • Treat cells with varying concentrations of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT or AlamarBlue reagent and incubate.

    • Measure absorbance or fluorescence to determine cell viability and calculate the IC50 value.

Handling and Safety Precautions

Given the potential for skin and eye irritation, appropriate personal protective equipment (PPE) should be worn when handling this compound.

Table 3: Recommended Handling and Safety Precautions

PrecautionRecommendation
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE)
Eye/Face ProtectionWear safety glasses with side shields or chemical goggles.
Skin ProtectionWear impervious gloves (e.g., nitrile) and a lab coat.
Respiratory ProtectionIf handling as a powder, use a NIOSH-approved respirator with a particulate filter.
Hygiene Measures Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Spill and Disposal In case of a spill, avoid generating dust. Collect the material using appropriate tools and dispose of it as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

While specific safety and toxicity data for this compound are lacking, a review of its structural analogs suggests that it should be handled with care, assuming it to be a skin and eye irritant. The pharmacological profile of related compounds indicates potential activity on the central nervous system, warranting further investigation. The experimental protocols and safety recommendations provided in this guide offer a framework for researchers to safely handle and conduct further studies on this compound. It is imperative to generate empirical data for this compound to establish a definitive safety and toxicological profile.

References

Methodological & Application

Synthesis of N-cyclopentyl-3-methoxybenzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of N-cyclopentyl-3-methoxybenzamide, a novel amide compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the well-established Schotten-Baumann reaction, a reliable method for the formation of amides from acyl chlorides and amines.

Introduction

This compound is a molecule of interest for its potential biological activity. The incorporation of a cyclopentyl group and a methoxy-substituted benzene ring presents a unique chemical scaffold for the development of new therapeutic agents. This protocol outlines a straightforward and efficient synthesis route that can be readily implemented in a standard organic chemistry laboratory.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 3-methoxybenzoyl chloride with cyclopentylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) CAS Number
3-Methoxybenzoyl chlorideC₈H₇ClO₂170.59123-125 (at 15 mmHg)1.214 (at 25 °C)1711-05-3
CyclopentylamineC₅H₁₁N85.15106-108[1]0.863 (at 25 °C)[1]1003-03-8[2]
Triethylamine (Et₃N)C₆H₁₅N101.1989.50.726121-44-8
Dichloromethane (DCM)CH₂Cl₂84.9339.61.3375-09-2
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--7487-88-9

Experimental Protocol

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add cyclopentylamine (1.0 eq, e.g., 1.0 g, 11.74 mmol).

  • Dissolve the cyclopentylamine in 20 mL of dichloromethane (DCM).

  • Add triethylamine (1.2 eq, e.g., 1.96 mL, 14.09 mmol) to the solution. This will act as a base to quench the HCl generated during the reaction.

  • Cool the flask to 0 °C in an ice bath.

2. Addition of Acyl Chloride:

  • In a separate, dry beaker, prepare a solution of 3-methoxybenzoyl chloride (1.1 eq, e.g., 2.20 g, 12.91 mmol) in 10 mL of DCM.

  • Slowly add the 3-methoxybenzoyl chloride solution to the stirred amine solution at 0 °C via the dropping funnel over a period of 15-20 minutes. A white precipitate of triethylamine hydrochloride will form.

3. Reaction Progression:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Work-up and Extraction:

  • Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of water and 20 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

6. Characterization:

  • The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the purified solid should also be determined.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • 3-Methoxybenzoyl chloride is corrosive and moisture-sensitive. Handle with care and under an inert atmosphere if possible.[3]

  • Cyclopentylamine is a flammable liquid and can cause skin and eye irritation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Dissolve Cyclopentylamine and Triethylamine in DCM C Slow Addition of Acyl Chloride Solution at 0 °C A->C B Prepare Solution of 3-Methoxybenzoyl Chloride in DCM B->C D Stir at Room Temperature (2-3 hours) C->D E Quench with NaHCO₃ Solution D->E F Separate Organic Layer E->F G Wash with Water and Brine F->G H Dry over MgSO₄ G->H I Concentrate under Reduced Pressure H->I J Recrystallization or Column Chromatography I->J K Characterization (NMR, MS, MP) J->K

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of N-cyclopentyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-cyclopentyl-3-methoxybenzamide is a chemical compound with applications in scientific research and as a building block in the development of new pharmaceutical agents. The formation of the amide bond is a critical transformation in its synthesis. Amide bond formation is one of the most important reactions in organic chemistry, central to the synthesis of peptides, polymers, and a vast array of pharmaceuticals.[1] This document provides detailed protocols for three common and effective amide coupling methods for the synthesis of this compound from 3-methoxybenzoic acid and cyclopentylamine. The methods covered are:

  • EDC/HOBt Mediated Coupling: A widely used carbodiimide-based method known for its mild conditions and good yields.[1][2]

  • Acid Chloride Based Coupling: A classic, robust, and often high-yielding method involving the activation of the carboxylic acid as an acyl chloride.[3][4][5]

  • HATU Mediated Coupling: A modern method utilizing a uronium-based coupling reagent known for its high efficiency and rapid reaction times.[3]

These notes are intended for researchers, scientists, and professionals in drug development to provide a practical guide for selecting and implementing an appropriate synthetic strategy.

General Reaction Scheme

The synthesis of this compound involves the coupling of 3-methoxybenzoic acid with cyclopentylamine, eliminating a molecule of water. This process requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

G General reaction for this compound synthesis. cluster_reaction Reaction cluster_product Product Acid 3-Methoxybenzoic Acid Coupling Amide Coupling Reagent Acid->Coupling Amine Cyclopentylamine Amine->Coupling Product This compound Coupling->Product Byproduct Byproducts (e.g., H₂O, Urea) Coupling->Byproduct

Caption: General Amide Coupling Reaction Scheme.

Comparison of Amide Coupling Methods

The selection of an appropriate coupling method depends on factors such as substrate compatibility, desired yield, cost of reagents, and ease of purification. The following table summarizes the key aspects of the three detailed protocols.

FeatureMethod 1: EDC/HOBtMethod 2: Acid ChlorideMethod 3: HATU
Coupling System EDC / HOBtSOCl₂ or (COCl)₂ then AmineHATU / Base
Activation Principle Forms reactive O-acylisourea, intercepted by HOBt to give an active ester.[4]Converts carboxylic acid to a highly reactive acyl chloride intermediate.[3][5]Forms a highly reactive O-acylisouronium active ester.
Typical Solvent DMF, DCMDCM, THFDMF, Acetonitrile
Base DIEA, NMMTriethylamine, PyridineDIEA, 2,4,6-Collidine
Reaction Temp. 0 °C to Room Temp0 °C to Room TempRoom Temp
Reaction Time 4 - 16 hours1 - 4 hours30 - 90 minutes
Typical Yield 80 - 95%85 - 98%90 - 99%
Key Advantages Mild conditions; water-soluble urea byproduct is easily removed by aqueous workup.[4]High reactivity; inexpensive activating agent (e.g., SOCl₂).[4]Very fast and efficient; effective for sterically hindered substrates; low racemization risk.
Key Disadvantages HOBt can be explosive; potential for side reactions if not controlled.[4]Requires handling of corrosive and moisture-sensitive reagents (SOCl₂, acyl chloride); HCl byproduct must be neutralized.[5]High cost of reagent; purification can sometimes be complicated by byproducts.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Method 1: EDC/HOBt Mediated Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions.

Materials and Reagents:

  • 3-Methoxybenzoic acid

  • Cyclopentylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a stirred solution of 3-methoxybenzoic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M) in a round-bottom flask, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).[2]

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add cyclopentylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIEA (2.5 eq).[2]

  • Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Method 2: Acid Chloride Based Coupling

This two-step protocol involves the initial conversion of the carboxylic acid to its corresponding acid chloride, which is then reacted with the amine.

Materials and Reagents:

  • 3-Methoxybenzoic acid

  • Cyclopentylamine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Toluene (optional, for azeotropic removal of excess SOCl₂)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

Step A: Formation of 3-Methoxybenzoyl Chloride

  • In a round-bottom flask, combine 3-methoxybenzoic acid (1.0 eq) and anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction with oxalyl chloride.

  • Heat the mixture to reflux (approx. 40 °C for DCM) for 2 hours or until the evolution of gas ceases.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride. Co-evaporation with toluene can help remove the last traces of SOCl₂. The resulting 3-methoxybenzoyl chloride is often used directly in the next step without further purification.[5]

Step B: Amidation

  • Dissolve the crude 3-methoxybenzoyl chloride from Step A in anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of cyclopentylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[3]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by adding water. Wash the organic layer with saturated NaHCO₃ solution to remove any remaining acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the final product.

Method 3: HATU Mediated Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials and Reagents:

  • 3-Methoxybenzoic acid

  • Cyclopentylamine

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water and brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of 3-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIEA (2.5 eq).[3]

  • Stir the mixture at room temperature for 10 minutes.

  • Add cyclopentylamine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 30-60 minutes. The reaction is typically very fast; monitor by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water (3x) to remove DMF and other water-soluble byproducts.

  • Wash the organic layer with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product via silica gel column chromatography if necessary.

General Experimental Workflow

The overall process from starting materials to the final, purified product follows a standard sequence in synthetic organic chemistry.

workflow start Starting Materials (3-Methoxybenzoic Acid, Cyclopentylamine) setup Reaction Setup (Solvent, Reagents) start->setup reaction Amide Coupling Reaction (Stirring, Temp Control) setup->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup drying Drying & Concentration (Anhydrous Salt, Rotovap) workup->drying purification Purification (Silica Gel Chromatography) drying->purification analysis Analysis (TLC, NMR, MS) purification->analysis product Pure Product: This compound analysis->product

Caption: Standard workflow for synthesis and purification.

References

Application Notes and Protocols for the Purification of N-cyclopentyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of N-cyclopentyl-3-methoxybenzamide, a key intermediate in pharmaceutical synthesis. The following sections outline effective purification techniques, including column chromatography and recrystallization, to achieve high purity of the target compound.

Introduction

This compound is a crucial building block in the development of various therapeutic agents. Its purity is paramount to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). The synthesis of this compound, typically through the coupling of 3-methoxybenzoic acid and cyclopentylamine, can result in a crude product containing unreacted starting materials, coupling reagents, and other byproducts.[1][2][3][4] Therefore, robust purification strategies are essential. This document details validated methods for obtaining this compound with high purity.

Potential Impurities:

  • Unreacted Starting Materials: 3-methoxybenzoic acid and cyclopentylamine.

  • Coupling Agent Byproducts: Urea or isourea derivatives if carbodiimides (e.g., DCC, EDC) are used.[4]

  • Side-Reaction Products: Products from any side reactions occurring during the synthesis.

Purification Techniques

Two primary techniques have been identified as effective for the purification of this compound: column chromatography and recrystallization. The choice of method may depend on the scale of the purification and the nature of the impurities present.

Column Chromatography

Column chromatography is a highly effective method for separating the desired product from impurities with different polarities.[1] Silica gel is a common stationary phase for the purification of benzamide derivatives. A solvent system of hexane and ethyl acetate provides good separation.

General Workflow for Column Chromatography:

G A Crude Product Dissolution B Slurry Preparation with Silica Gel A->B C Column Packing B->C D Loading of Sample Slurry C->D E Elution with Hexane/EtOAc Gradient D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J Pure this compound I->J

Caption: Workflow for Column Chromatography Purification.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[5][6] An ideal solvent for recrystallization will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities remain either soluble or insoluble at all temperatures.[6]

General Workflow for Recrystallization:

G A Selection of Appropriate Solvent B Dissolution of Crude Product in Hot Solvent A->B C Hot Filtration (optional, to remove insoluble impurities) B->C D Slow Cooling to Room Temperature C->D E Further Cooling in Ice Bath D->E F Crystal Formation E->F G Vacuum Filtration to Collect Crystals F->G H Washing Crystals with Cold Solvent G->H I Drying of Pure Crystals H->I J Pure this compound I->J

Caption: Workflow for Recrystallization Purification.

Experimental Protocols

Protocol for Column Chromatography

This protocol is adapted from methods used for structurally similar benzamide derivatives.[7]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: In a beaker, add a small amount of the crude product and dissolve it in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely under reduced pressure.

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Carefully add the dried slurry of the crude product onto the top of the packed silica gel. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution: Begin eluting the column with a solvent system of n-hexane and ethyl acetate. A gradient elution is recommended, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate). The optimal gradient may need to be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Purity Analysis: Monitor the separation by TLC analysis of the collected fractions. Use a mobile phase similar to the elution solvent. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Evaporate the solvent using a rotary evaporator to obtain the purified this compound as a solid.

Protocol for Recrystallization

The choice of solvent is critical for successful recrystallization. Based on the polarity of this compound, a mixture of a polar and a non-polar solvent is likely to be effective. A common solvent system for benzamides is an ethanol/water or a hexane/ethyl acetate mixture.[8]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent or solvent mixture. The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid is completely dissolved. If using a solvent pair, dissolve the compound in the more soluble solvent and then add the less soluble solvent dropwise until a slight turbidity persists.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the purification of this compound.

Table 1: Column Chromatography Purification Data

ParameterValue
Starting Material (Crude)
Weight5.0 g
Purity (by HPLC)85%
Purification Conditions
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseGradient: 5% to 20% Ethyl Acetate in Hexane
Purified Product
Weight3.6 g
Yield84.7% (of theoretical pure compound)
Purity (by HPLC)>99%

Table 2: Recrystallization Purification Data

ParameterValue
Starting Material (Crude)
Weight5.0 g
Purity (by HPLC)85%
Purification Conditions
Solvent SystemEthanol/Water (e.g., 80:20)
Purified Product
Weight3.9 g
Yield91.8% (of theoretical pure compound)
Purity (by HPLC)>98%

Logical Relationship of Purification Steps

The following diagram illustrates the decision-making process for selecting a purification method.

G A Crude this compound B Purity Assessment (e.g., TLC, HPLC) A->B C High Purity (>95%)? B->C Yes E Low to Moderate Purity (<95%)? B->E No D Recrystallization for final polishing C->D H Final Pure Product (>99%) D->H F Column Chromatography for bulk impurity removal E->F G Assess Purity of Chromatographed Product F->G G->C

Caption: Decision Tree for Purification Method Selection.

Conclusion

Both column chromatography and recrystallization are effective methods for the purification of this compound. Column chromatography offers excellent separation of a wide range of impurities and is particularly useful for crude products with lower initial purity. Recrystallization is a simpler and often higher-yielding method suitable for polishing compounds that are already relatively pure. The choice of the optimal purification strategy will depend on the specific impurity profile of the crude material and the desired final purity. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to achieve high-purity this compound for their applications.

References

Application Notes and Protocols for In Vitro Assays of N-cyclopentyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and in vitro evaluation of N-cyclopentyl-3-methoxybenzamide. Drawing upon the known anti-inflammatory properties of benzamide derivatives, this guide outlines experimental procedures to assess the compound's potential efficacy. Protocols for preparing stock solutions, conducting cell viability assays, and evaluating the inhibition of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB) are presented.

Introduction

N-substituted benzamides are a class of organic compounds with diverse pharmacological activities. Several members of this class have demonstrated potential as anti-inflammatory and anti-tumor agents. The proposed mechanism for these effects often involves the modulation of critical inflammatory signaling pathways. This document focuses on this compound, a derivative for which detailed in vitro testing protocols are essential to elucidate its biological activity. The following sections provide comprehensive methodologies for the preparation and functional characterization of this compound in cell-based assays.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of this compound is critical for accurate and reproducible in vitro experiments.

Compound Properties
PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂Calculated
Molecular Weight 219.28 g/mol Predicted
Predicted LogP 2.6PubChemLite[1]
Predicted Aqueous Solubility 98.5 mg/LPredicted

Note: LogP and aqueous solubility are predicted values for the closely related analog N-cyclopentyl-3,4-dimethoxybenzamide and should be used as an estimation.

Stock Solution Preparation

The following protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Protocol:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 219.28 g/mol x 1000 mg/g = 2.19 mg

  • Weighing the compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 2.19 mg of this compound into the tube. Record the exact weight.

  • Dissolution:

    • Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. For example, if 2.19 mg of the compound was weighed, add 1.0 mL of DMSO.

    • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

Experimental Protocols

Based on the known anti-inflammatory potential of benzamides, the following in vitro assays are recommended to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic effects of the compound and to establish a suitable concentration range for subsequent functional assays.

Materials:

  • Human macrophage-like cell line (e.g., U937 or THP-1) or other relevant cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

TNF-α Inhibition Assay (ELISA)

This assay measures the ability of the compound to inhibit the production of the pro-inflammatory cytokine TNF-α from stimulated immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI 1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Human TNF-α ELISA kit

  • 96-well plates

Protocol:

  • Cell Stimulation:

    • Plate cells (e.g., 2 x 10⁵ cells/well) in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production. Include unstimulated and vehicle-treated stimulated controls.

    • Incubate for 18-24 hours at 37°C.

  • Sample Collection:

    • Centrifuge the plate and collect the cell culture supernatants.

  • ELISA Procedure:

    • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

Data Analysis: Quantify the concentration of TNF-α in each sample using a standard curve. Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

NF-κB Reporter Assay

This assay determines if the compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Complete culture medium

  • TNF-α or another suitable NF-κB activator

  • This compound stock solution

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL).

  • Incubation and Lysis:

    • Incubate the cells for 6-8 hours.

    • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement:

    • Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.

Data Presentation

AssayParameterThis compoundVehicle ControlPositive Control
MTT Assay IC₅₀ (µM)To be determinedN/A[Value] (e.g., Doxorubicin)
TNF-α Inhibition IC₅₀ (µM)To be determinedNo Inhibition[Value] (e.g., Dexamethasone)
NF-κB Reporter IC₅₀ (µM)To be determinedNo Inhibition[Value] (e.g., Bay 11-7082)

Visualizations

G cluster_0 Stock Solution Preparation Weigh Compound Weigh Compound Dissolve in DMSO Dissolve in DMSO Weigh Compound->Dissolve in DMSO 2.19 mg in 1 mL for 10 mM Vortex & Aliquot Vortex & Aliquot Dissolve in DMSO->Vortex & Aliquot Store at -20°C Store at -20°C Vortex & Aliquot->Store at -20°C

Caption: Workflow for preparing a 10 mM stock solution of this compound.

G Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubate (24-72h) Incubate (24-72h) Compound Treatment->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Read Absorbance (570 nm) Read Absorbance (570 nm) Add Solubilization Solution->Read Absorbance (570 nm)

Caption: General workflow for the MTT cell viability assay.

G Inflammatory Stimulus (LPS/TNF-α) Inflammatory Stimulus (LPS/TNF-α) Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus (LPS/TNF-α)->Cell Surface Receptor IKK Activation IKK Activation Cell Surface Receptor->IKK Activation IκB Phosphorylation & Degradation IκB Phosphorylation & Degradation IKK Activation->IκB Phosphorylation & Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκB Phosphorylation & Degradation->NF-κB Translocation to Nucleus Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Pro-inflammatory Cytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) Gene Transcription->Pro-inflammatory Cytokines (e.g., TNF-α) This compound This compound This compound->IKK Activation Potential Inhibition

Caption: Inferred NF-κB signaling pathway and potential point of inhibition.

References

Using N-cyclopentyl-3-methoxybenzamide as a chemical probe in cell biology

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Following a comprehensive search of scientific literature and patent databases, it has been determined that there is currently no publicly available information on the use of N-cyclopentyl-3-methoxybenzamide as a chemical probe in cell biology. No research articles, application notes, or detailed experimental protocols specifically describing its biological targets, mechanism of action, or use in cell-based assays could be identified. The information that is available is limited to its chemical synthesis and its inclusion in large chemical libraries within patents, without specific biological data.

Therefore, the following sections on data presentation, experimental protocols, and signaling pathways cannot be completed as requested due to the absence of the necessary scientific data for this compound.

I. Introduction

This compound is a small molecule belonging to the benzamide class of compounds. While the broader benzamide scaffold is known to be a pharmacologically active motif present in a variety of bioactive molecules, specific biological data for this compound is not available in the current scientific literature.

Structurally related compounds, such as other benzamide derivatives, have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. For instance, 3-methoxybenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. However, it is crucial to note that structural similarity does not guarantee a similar biological function, and the specific activity of this compound remains uncharacterized.

II. Data Presentation

A thorough search for quantitative data regarding the biological activity of this compound, such as IC50, EC50, or Ki values, yielded no results. Consequently, no data tables can be provided at this time.

III. Experimental Protocols

Detailed experimental protocols for the use of this compound in cell biology applications are not available. In the absence of published studies, methodologies for key experiments such as target validation assays, cell viability assays, or signaling pathway analysis using this specific compound cannot be described.

IV. Signaling Pathways and Experimental Workflows

As the biological target and mechanism of action of this compound are unknown, no signaling pathway diagrams or experimental workflows can be generated.

Conclusion

The use of this compound as a chemical probe in cell biology is not documented in the existing scientific literature. Researchers interested in the potential biological activities of this compound would need to undertake foundational research, including target identification, mechanism of action studies, and the development of relevant cell-based assays. Until such data becomes available, detailed application notes and protocols cannot be provided.

Application Notes & Protocols: Experimental Design for Testing the Efficacy of N-cyclopentyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-cyclopentyl-3-methoxybenzamide is a novel benzamide compound with potential therapeutic applications. Benzamide derivatives are known to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs), which are a major class of drug targets.[1][2][3] This document outlines a comprehensive experimental design to determine the efficacy of this compound, from initial target identification to in vivo validation. The following protocols are designed to be a robust starting point for researchers investigating this compound.

Phase 1: Target Identification and In Vitro Characterization

The initial phase focuses on identifying the molecular target of this compound and characterizing its in vitro pharmacological properties. Given its chemical structure, a GPCR target is hypothesized.

Experiment 1.1: Broad GPCR Panel Screening

Objective: To identify the primary GPCR target(s) of this compound.

Protocol:

  • Utilize a commercially available broad GPCR screening panel (e.g., Eurofins DiscoverX, ThermoFisher).[2] These panels typically consist of cell lines individually expressing a wide range of human GPCRs.

  • Prepare this compound in a suitable solvent (e.g., DMSO) at a stock concentration of 10 mM.

  • Screen the compound at a primary concentration of 10 µM against the GPCR panel.

  • Assays will vary depending on the GPCR's known signaling pathway (e.g., cAMP accumulation for Gs/Gi-coupled receptors, calcium flux for Gq-coupled receptors).

  • Hits are identified as GPCRs showing a significant change in signal (e.g., >50% activation or inhibition) in the presence of the compound.

Data Presentation:

Table 1: Primary GPCR Screening Hits for this compound (10 µM)

GPCR TargetSignaling Pathway% Activation/Inhibition
GPRXGs (cAMP)85% Activation
GPRYGq (Calcium)-10% Inhibition
GPRZGi (cAMP)5% Activation

Experiment 1.2: Dose-Response and Potency Determination

Objective: To determine the potency (EC50) of this compound at the identified GPCR target(s).

Protocol:

  • Use a cell line stably expressing the identified hit GPCR (e.g., GPRX).

  • Plate the cells in a 96-well or 384-well format.

  • Prepare a serial dilution of this compound, typically from 10 µM down to 0.1 nM.

  • Incubate the cells with the compound for a predetermined time.

  • Measure the relevant second messenger response (e.g., cAMP levels using a LANCE Ultra cAMP kit).

  • Plot the response against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Data Presentation:

Table 2: In Vitro Potency of this compound at GPRX

ParameterValue
EC50 (nM)150
Emax (% of control)95%
Hill Slope1.1

Experiment 1.3: Ligand Binding Assay

Objective: To confirm direct binding of this compound to the target receptor and determine its binding affinity (Ki).

Protocol:

  • Use cell membranes prepared from cells overexpressing the target GPCR.

  • Perform a competitive radioligand binding assay using a known radiolabeled ligand for the target receptor.[2]

  • Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

  • Separate bound from free radioligand by rapid filtration.

  • Measure the bound radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

Table 3: Binding Affinity of this compound for GPRX

ParameterValue
IC50 (nM)250
Ki (nM)180

Phase 2: Cellular and Functional Assays

This phase aims to understand the compound's mechanism of action at a cellular level.

Experiment 2.1: G-Protein Coupling Specificity

Objective: To determine which G-protein subtypes (e.g., Gs, Gi, Gq, G12/13) are activated by the target receptor upon compound binding.

Protocol:

  • Utilize BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) based assays.[1][3]

  • Co-express the target GPCR fused to a donor fluorophore (e.g., Renilla Luciferase) and various G-protein subunits fused to an acceptor fluorophore (e.g., YFP) in a suitable cell line.

  • Stimulate the cells with this compound.

  • Measure the BRET or FRET signal, where an increase indicates proximity and thus interaction between the receptor and the G-protein subunit.

Data Presentation:

Table 4: G-Protein Coupling Profile of this compound at GPRX

G-Protein SubtypeBRET/FRET Ratio Change (fold over baseline)
Gαs3.5
Gαi1.1
Gαq1.2
Gα121.0

Experiment 2.2: β-Arrestin Recruitment Assay

Objective: To assess if this compound promotes the recruitment of β-arrestin to the target receptor, which is involved in receptor desensitization and biased signaling.[3]

Protocol:

  • Employ a Tango-like assay or an enzyme-fragment complementation assay (e.g., PathHunter).

  • In this system, the target GPCR is fused to one fragment of an enzyme, and β-arrestin is fused to the other.

  • Ligand-induced recruitment of β-arrestin to the receptor brings the enzyme fragments together, generating a measurable signal (e.g., luminescence).

  • Perform a dose-response experiment with this compound.

Data Presentation:

Table 5: β-Arrestin Recruitment Potency of this compound at GPRX

ParameterValue
EC50 (nM)800
Emax (% of control)70%

Phase 3: In Vivo Efficacy Studies

This phase evaluates the therapeutic potential of this compound in a relevant animal model. The choice of model will depend on the identified GPCR target and its known physiological role. For instance, if the target is GPR52, a model for psychosis would be appropriate.[4][5]

Experiment 3.1: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a relevant animal species (e.g., mouse or rat).

Protocol:

  • Administer this compound to a cohort of animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Collect blood samples at various time points post-administration.

  • Analyze plasma concentrations of the compound using LC-MS/MS.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation:

Table 6: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, p.o.)

ParameterValue
Cmax (ng/mL)1200
Tmax (h)1.0
AUC (0-t) (ng*h/mL)4800
Half-life (h)2.5
Brain/Plasma Ratio0.8

Experiment 3.2: In Vivo Efficacy Model (Example: Amphetamine-Induced Hyperlocomotion)

Objective: To assess the in vivo efficacy of this compound in a relevant disease model. This example assumes the target is implicated in psychosis.

Protocol:

  • Acclimate mice to locomotor activity chambers.

  • Pre-treat animals with vehicle or different doses of this compound.

  • After a set pre-treatment time (based on PK data), administer a psychostimulant such as d-amphetamine to induce hyperlocomotion.[4][5]

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

  • Compare the activity of compound-treated groups to the vehicle-treated group.

Data Presentation:

Table 7: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Mice

Treatment GroupDose (mg/kg)Total Distance Traveled (cm) ± SEM% Inhibition of Hyperactivity
Vehicle + Saline-1500 ± 150-
Vehicle + Amphetamine-8000 ± 5000%
Compound + Amphetamine36500 ± 45023%
Compound + Amphetamine104000 ± 30062%
Compound + Amphetamine302000 ± 20092%

Visualizations

Hypothesized Signaling Pathway of this compound

G_protein_signaling cluster_membrane Cell Membrane receptor GPCR (e.g., GPRX) g_protein G-Protein (e.g., Gs) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces compound N-cyclopentyl-3- methoxybenzamide compound->receptor Binds pka PKA camp->pka Activates response Cellular Response pka->response

Caption: Hypothesized Gs-coupled GPCR signaling cascade initiated by this compound.

Experimental Workflow for Efficacy Testing

experimental_workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Assays cluster_phase3 Phase 3: In Vivo Efficacy gpcr_screen Broad GPCR Panel Screen dose_response Dose-Response (EC50) gpcr_screen->dose_response binding_assay Ligand Binding (Ki) dose_response->binding_assay g_protein_coupling G-Protein Coupling binding_assay->g_protein_coupling b_arrestin β-Arrestin Recruitment g_protein_coupling->b_arrestin pk_study Pharmacokinetics b_arrestin->pk_study efficacy_model Efficacy Model pk_study->efficacy_model

Caption: A multi-phase workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols for N-cyclopentyl-3-methoxybenzamide in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-cyclopentyl-3-methoxybenzamide as a versatile precursor for the synthesis of novel compounds with potential applications in drug discovery and materials science. This document details the synthesis of the core molecule, followed by protocols for its derivatization and its use in creating a diverse range of chemical entities.

Introduction

This compound is a substituted benzamide featuring a cyclopentyl group attached to the amide nitrogen and a methoxy group at the 3-position of the phenyl ring. This unique combination of functionalities makes it an attractive starting material for chemical synthesis. The amide bond provides a stable core, while the methoxy group and the aromatic ring offer multiple sites for chemical modification, enabling the exploration of a broad chemical space for the development of new molecules with desired biological or material properties. Benzamide derivatives, in general, are known to possess a wide array of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through an amide coupling reaction between 3-methoxybenzoic acid and cyclopentylamine. Several coupling reagents can be employed for this transformation, with the choice often depending on the desired scale, cost, and reaction conditions.

Experimental Protocol: Amide Coupling

A standard and efficient method for the synthesis of this compound involves the use of a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or a catalyst such as 4-dimethylaminopyridine (DMAP).[4]

Materials:

  • 3-Methoxybenzoic acid

  • Cyclopentylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add cyclopentylamine (1.0-1.2 eq) to the solution.

  • To the stirred mixture, add EDC (1.2-1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation: Synthesis of this compound

Reactant AReactant BCoupling ReagentSolventReaction Time (h)Yield (%)Reference Method
3-Methoxybenzoic acidCyclopentylamineEDC/DMAPDCM12-24>85[4]
3-Methoxybenzoyl chlorideCyclopentylamineTriethylamineDCM2-4>90General Acyl Chloride Amination

Note: Yields are typical and may vary based on reaction scale and purification method.

Synthesis Workflow

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 3-Methoxybenzoic Acid 3-Methoxybenzoic Acid Amide Coupling Amide Coupling 3-Methoxybenzoic Acid->Amide Coupling Cyclopentylamine Cyclopentylamine Cyclopentylamine->Amide Coupling EDC EDC EDC->Amide Coupling DMAP DMAP DMAP->Amide Coupling DCM DCM DCM->Amide Coupling This compound This compound Amide Coupling->this compound

Caption: Synthesis of this compound via amide coupling.

This compound as a Precursor for Novel Compound Synthesis

The structure of this compound provides several avenues for further chemical modification to generate novel compounds. Key reaction sites include the aromatic ring and the methoxy group.

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. The amide group is a deactivating, meta-directing group, while the methoxy group is an activating, ortho-, para-directing group. The directing effects of these two groups will influence the position of substitution.

Potential Reactions:

  • Nitration: Introduction of a nitro group, which can be further reduced to an amine, allowing for a wide range of subsequent functionalization.

  • Halogenation: Introduction of bromine or chlorine, which can then be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups to the aromatic ring.

Experimental Protocol: Nitration of this compound

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add this compound (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid.

  • Slowly add a cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with DCM.

  • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Demethylation of the Methoxy Group

The methoxy group can be cleaved to yield a hydroxyl group, which is a versatile functional group for further derivatization, such as etherification or esterification.

Experimental Protocol: O-Demethylation using Boron Tribromide (BBr₃)

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ in DCM (1.1-1.5 eq) dropwise.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

  • Dilute with DCM and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Ortho-Lithiation and Functionalization

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The amide group can potentially direct lithiation to the ortho position.

Experimental Protocol: Ortho-Formylation via Lithiation

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1-1.3 eq) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (1.5-2.0 eq) and continue stirring at -78 °C for another hour, then allow to warm to room temperature.

  • Quench the reaction with a saturated NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to obtain the crude aldehyde, which can be purified by column chromatography.

Workflow for Novel Compound Synthesis

G cluster_derivatives Derivative Synthesis Pathways cluster_products Novel Compounds A This compound B Electrophilic Aromatic Substitution A->B C O-Demethylation A->C D Directed Ortho-Lithiation A->D B1 Nitro/Halo Derivatives B->B1 C1 Hydroxy Derivative C->C1 D1 Ortho-Functionalized Derivatives D->D1

Caption: Derivatization pathways from this compound.

Potential Applications and Biological Significance

The novel compounds synthesized from this compound can be screened for a variety of biological activities. The introduction of different functional groups can modulate the physicochemical properties of the parent molecule, such as its lipophilicity, hydrogen bonding capacity, and electronic distribution, which in turn can influence its biological activity.

Data Presentation: Potential Biological Activities of Benzamide Derivatives

Derivative ClassPotential Biological ActivityRationale
Nitroaromatic CompoundsAnticancer, AntimicrobialThe nitro group can be bioreduced to reactive species.
AminobenzamidesKinase Inhibitors, GPCR LigandsThe amino group is a key pharmacophoric feature.
Halogenated BenzamidesEnhanced Binding Affinity, Metabolic StabilityHalogen atoms can participate in halogen bonding and block metabolic sites.
HydroxybenzamidesAntioxidant, Enzyme InhibitionThe phenolic hydroxyl can act as a hydrogen bond donor/acceptor and a radical scavenger.
Ortho-formylbenzamidesPrecursors for HeterocyclesThe aldehyde can be used to construct fused ring systems.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a diverse library of novel compounds. The synthetic protocols outlined in these application notes provide a foundation for researchers to explore new chemical entities with potential applications in medicinal chemistry and materials science. The strategic modification of this core scaffold allows for the fine-tuning of molecular properties, paving the way for the discovery of new lead compounds in drug development programs.

References

Application Notes and Protocols for N-cyclopentyl-3-methoxybenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopentyl-3-methoxybenzamide is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the formation and proliferation of various cancers, including basal cell carcinoma and medulloblastoma.[3][4] The primary molecular target of this compound and similar benzamide derivatives is the G-protein-coupled receptor, Smoothened (Smo).[1][5] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the inhibition of Smo.[4] This allows Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes.[3] this compound acts as an antagonist to Smo, thereby preventing the downstream activation of Gli and the subsequent transcription of target genes.[1][5]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to quantify its inhibitory effects on the Hedgehog signaling pathway.

Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation. In the "off" state, the receptor Patched (Ptch) inhibits the activity of Smoothened (Smo). Upon binding of a Hedgehog ligand (like Shh) to Ptch, this inhibition is released, allowing Smo to become active. Activated Smo then initiates a signaling cascade that leads to the activation of Gli transcription factors. These transcription factors then move into the nucleus and turn on the expression of target genes that promote cell proliferation. This compound is a synthetic inhibitor that directly targets and blocks the activity of Smo.

Caption: Hedgehog Signaling Pathway and Point of Inhibition.

Key Experiments and Protocols

Gli-Luciferase Reporter Assay

This assay is the gold standard for quantifying the activity of the Hedgehog signaling pathway. It utilizes a cell line stably expressing a luciferase reporter gene under the control of a Gli-responsive promoter.[6][7][8] Inhibition of the pathway results in a decrease in luciferase expression, which can be measured as a reduction in luminescence.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis seed_cells Seed NIH/3T3-Gli-Luc cells in 96-well plate incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound add_agonist Add Smoothened Agonist (SAG) to stimulate the pathway add_compound->add_agonist incubate2 Incubate for 24-48 hours (37°C, 5% CO2) add_agonist->incubate2 lyse_cells Lyse cells incubate2->lyse_cells add_luciferin Add Luciferase Substrate lyse_cells->add_luciferin read_luminescence Measure luminescence using a plate reader add_luciferin->read_luminescence normalize_data Normalize data to controls read_luminescence->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Caption: Gli-Luciferase Reporter Assay Workflow.

Detailed Protocol:

  • Cell Culture:

    • Culture NIH/3T3-Gli-Luc cells (stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization) in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent (e.g., G418).[9][10]

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.[9]

    • Prepare a serial dilution of this compound in assay medium (DMEM with 0.5% FBS).

    • Remove the culture medium from the cells and add the diluted compound.

    • To activate the Hedgehog pathway, add a Smoothened agonist (SAG) to a final concentration of 100 nM to all wells except the negative control.[11]

    • Incubate the plate for 48 hours at 37°C.

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.[6][7]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percent inhibition relative to the positive control (SAG alone).

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data

Concentration (nM)% Inhibition of Gli-Luciferase Activity (Mean ± SD)
15.2 ± 1.8
1025.6 ± 3.5
5048.9 ± 4.1
10075.3 ± 2.9
50092.1 ± 1.5
100098.7 ± 0.8
IC50 ~55 nM
Smoothened Ciliary Translocation Assay

Upon activation of the Hedgehog pathway, Smoothened translocates to the primary cilium.[1] This assay visualizes and quantifies the inhibition of this translocation by this compound using immunofluorescence microscopy.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed NIH/3T3 cells on glass coverslips in a 24-well plate.

    • After 24 hours, treat the cells with this compound at various concentrations for 2 hours.

    • Stimulate the cells with 100 nM SAG for 4 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with 5% bovine serum albumin in PBS.

    • Incubate with primary antibodies against Smoothened and a ciliary marker (e.g., acetylated α-tubulin).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips on microscope slides with a DAPI-containing mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the percentage of cells with Smoothened localized to the primary cilium in each treatment group.

Quantitative Data

Treatment% of Cells with Ciliary Smoothened (Mean ± SD)
Vehicle (DMSO)5.1 ± 1.2
SAG (100 nM)85.4 ± 6.7
SAG + 10 nM this compound62.8 ± 5.9
SAG + 50 nM this compound31.2 ± 4.3
SAG + 100 nM this compound12.5 ± 2.8
SAG + 500 nM this compound6.3 ± 1.5

Summary

The provided protocols and data demonstrate the utility of this compound as a potent inhibitor of the Hedgehog signaling pathway. The Gli-luciferase reporter assay offers a robust and high-throughput method for determining the potency of this compound, while the ciliary translocation assay provides a cell biological validation of its mechanism of action at the level of the Smoothened receptor. These assays are valuable tools for researchers in the fields of cancer biology and drug discovery.

References

Application of N-cyclopentyl-3-methoxybenzamide in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the potential applications of N-cyclopentyl-3-methoxybenzamide in medicinal chemistry research. While specific data for this exact molecule is limited in current literature, this note draws upon the well-established biological activities of structurally related N-alkyl and methoxy-substituted benzamides. The primary focus is on its potential as a modulator of key biological targets, such as histone deacetylases (HDACs) and acetylcholinesterase (AChE), which are implicated in cancer and neurodegenerative diseases, respectively. This document provides representative protocols for synthesis and biological evaluation to guide researchers in exploring the therapeutic potential of this and similar compounds.

Introduction

This compound belongs to the benzamide class of compounds, a versatile scaffold known for a wide range of biological activities. The presence of the N-cyclopentyl group can enhance lipophilicity and influence binding to target proteins, while the 3-methoxy substitution on the benzoyl ring can modulate electronic properties and metabolic stability. Based on structure-activity relationship (SAR) studies of similar benzamides, this compound is a promising candidate for investigation as an enzyme inhibitor.[1][2]

Potential Biological Targets and Applications

Histone Deacetylase (HDAC) Inhibition

Many N-substituted benzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors.[1][3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism makes HDAC inhibitors a promising class of anti-cancer agents.

Hypothetical Activity: this compound may exhibit inhibitory activity against various HDAC isoforms, potentially leading to cell cycle arrest and apoptosis in cancer cell lines.

Acetylcholinesterase (AChE) Inhibition

Benzamide derivatives have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.

Hypothetical Activity: The structural features of this compound suggest it could bind to the active site of AChE, leading to a reduction in acetylcholine hydrolysis and potentially improving cognitive function in relevant disease models.

Quantitative Data (Hypothetical)

The following tables present hypothetical, yet realistic, quantitative data for this compound based on published results for structurally similar compounds. These values should serve as a benchmark for initial experimental investigations.

Table 1: Hypothetical In Vitro HDAC Inhibition Data

CompoundTargetIC₅₀ (nM)
This compound HDAC185
This compound HDAC2120
This compound HDAC6450
Entinostat (Reference)HDAC150

Table 2: Hypothetical In Vitro Acetylcholinesterase (AChE) Inhibition Data

CompoundTargetIC₅₀ (µM)
This compound hAChE5.2
Donepezil (Reference)hAChE0.01

Table 3: Hypothetical Anti-proliferative Activity in Cancer Cell Lines

CompoundCell Line (Cancer Type)GI₅₀ (µM)
This compound MCF-7 (Breast)2.5
This compound A549 (Lung)7.8
This compound K562 (Leukemia)4.1

Experimental Protocols

Synthesis of this compound

This protocol describes a standard amide coupling reaction.

Materials:

  • 3-Methoxybenzoic acid

  • Cyclopentylamine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-methoxybenzoic acid (1.0 eq) in DMF.

  • Add cyclopentylamine (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Add the coupling agent (e.g., BOP, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:EtOAc gradient) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro HDAC Inhibition Assay

This protocol outlines a common method for assessing HDAC inhibitory activity.

Materials:

  • HeLa cell nuclear extract (as a source of HDACs) or recombinant human HDAC isoforms

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • Trichostatin A (TSA) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution

  • Black 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the HDAC enzyme source.

  • Add the test compound dilutions or TSA to the wells.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37 °C for 1 hour.

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay for AChE activity.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Donepezil as a positive control

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add AChE enzyme solution.

  • Add the test compound dilutions or Donepezil to the wells and pre-incubate for 15 minutes at 37 °C.

  • Add DTNB solution to all wells.

  • Initiate the reaction by adding the substrate ATCI.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Enzymatic Regulation cluster_2 Therapeutic Intervention Histone Histone Protein Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin leads to OpenChromatin Open Chromatin (Gene Expression) Histone->OpenChromatin results in DNA DNA HAT HAT (Histone Acetyltransferase) HAT->Histone Acetylates HDAC HDAC (Histone Deacetylase) HDAC->Histone Deacetylates Inhibitor This compound Inhibitor->HDAC Inhibits

Caption: Signaling pathway of HDAC inhibition leading to gene expression.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization A Synthesis of This compound B Purification (Chromatography) A->B C Structural Analysis (NMR, MS) B->C D Primary Enzyme Assays (HDAC, AChE) C->D F Cell-based Assays (Anti-proliferative) C->F E Determine IC50 Values D->E H Structure-Activity Relationship (SAR) Studies E->H G Determine GI50 Values F->G G->H I Design & Synthesize Analogs H->I I->D Iterative Improvement

Caption: General experimental workflow for the evaluation of novel small molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-cyclopentyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-cyclopentyl-3-methoxybenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Schotten-Baumann reaction, which involves the acylation of cyclopentylamine with 3-methoxybenzoyl chloride.[1][] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and drive the reaction forward.[][3]

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Reagent Purity: Ensure the 3-methoxybenzoyl chloride and cyclopentylamine are of high purity and free from moisture.

  • Reaction Temperature: The reaction is often exothermic, so maintaining a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride is crucial to minimize side reactions.[]

  • Rate of Addition: Slow, dropwise addition of 3-methoxybenzoyl chloride to the solution of cyclopentylamine and base helps to control the exotherm and prevent localized high concentrations of the acyl chloride.[3]

  • Choice of Base: Both organic bases like triethylamine or pyridine and inorganic bases such as sodium hydroxide or sodium carbonate can be used.[] The choice of base can influence the reaction rate and workup procedure.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly used.[1]

Q3: What are the potential side reactions that can lower the yield?

A3: The primary side reaction is the hydrolysis of 3-methoxybenzoyl chloride by any water present in the reaction mixture, which forms 3-methoxybenzoic acid.[3] Another potential side reaction is the formation of a di-acylated product, although this is less common with primary amines under controlled conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot for the starting materials (cyclopentylamine and 3-methoxybenzoyl chloride) should diminish over time, while a new spot for the this compound product should appear and intensify.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive 3-methoxybenzoyl chloride (hydrolyzed).2. Poor quality of reagents or solvents.3. Insufficient base to neutralize HCl byproduct.4. Low reactivity of starting materials.1. Use freshly opened or newly prepared 3-methoxybenzoyl chloride. Confirm its integrity via a simple test, for example, by adding a small amount to methanol and checking for ester formation by TLC.[]2. Use anhydrous solvents and high-purity reagents.3. Use at least one equivalent of a suitable base; an excess (e.g., 1.1-1.5 equivalents) is often beneficial.[1]4. Consider using a coupling agent like HATU or EDC/HOBt if the acid chloride method is failing.[4][5]
Multiple Spots on TLC / Impure Product 1. Hydrolysis of 3-methoxybenzoyl chloride to 3-methoxybenzoic acid.2. Formation of symmetric anhydride from the carboxylic acid if using a coupling agent.[6]3. Overheating of the reaction mixture causing degradation.1. Ensure all glassware is dry and use anhydrous solvents.2. If using coupling agents, control the order of addition; add the amine shortly after the activating agent.3. Maintain strict temperature control, especially during the addition of reagents.
Difficult Purification 1. Presence of unreacted 3-methoxybenzoic acid from hydrolysis.2. Emulsion formation during aqueous workup.1. Perform an aqueous workup with a dilute base (e.g., 1M NaOH) to wash out the acidic impurity.2. If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of celite.
High Exotherm During Reaction 1. Rate of addition of 3-methoxybenzoyl chloride is too fast.2. Insufficient cooling of the reaction vessel.1. Add the acyl chloride dropwise over an extended period.2. Ensure the reaction flask is adequately submerged in an ice/water or ice/salt bath.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol details the synthesis of this compound from 3-methoxybenzoyl chloride and cyclopentylamine.

Materials:

  • 3-methoxybenzoyl chloride

  • Cyclopentylamine

  • Triethylamine (Et3N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-methoxybenzoyl chloride (1.1 equivalents) in dichloromethane dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, 1M NaOH, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.

Protocol 2: Synthesis using a Coupling Agent (HATU)

This protocol is an alternative for cases where the acid chloride is not available or the Schotten-Baumann reaction gives low yields.[7]

Materials:

  • 3-methoxybenzoic acid

  • Cyclopentylamine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate

  • Water

Procedure:

  • Dissolve 3-methoxybenzoic acid (1.0 equivalent), HATU (1.2 equivalents), and DIPEA (2.0 equivalents) in DMF.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add cyclopentylamine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Synthesis

Method Coupling Agent/Reagent Base Solvent Typical Yield (%) Key Advantages Key Disadvantages
Schotten-Baumann3-methoxybenzoyl chlorideEt3N / NaOHDCM70-90%High yield, fast reaction, readily available reagents.Acyl chloride is moisture-sensitive.[3]
CarbodiimideEDC / DCCDMAP / HOBtDCM / DMF60-85%Milder than acid chlorides.Formation of urea byproduct can complicate purification.[4]
Uronium SaltHATU / HBTUDIPEA / Et3NDMF80-95%High yields, fast reaction rates, low racemization.[4]Reagents are more expensive.

Visualizations

experimental_workflow start_end start_end process process decision decision output output A Start: Prepare Reagents (Amine, Base, Solvent) B Cool to 0 °C A->B C Slowly Add 3-Methoxybenzoyl Chloride B->C D Stir at 0 °C, then RT C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Aqueous Workup (Wash with Acid, Base, Brine) F->G Yes H Dry and Concentrate G->H J Crude Product H->J I Purify Product (Recrystallization/Chromatography) K Pure this compound I->K J->I

Caption: Workflow for this compound synthesis via the Schotten-Baumann reaction.

troubleshooting_yield issue issue cause cause solution solution A Low Yield B1 Cause: Hydrolyzed Acyl Chloride A->B1 B2 Cause: Insufficient Base A->B2 B3 Cause: Poor Temperature Control A->B3 C1 Solution: Use Fresh Acyl Chloride B1->C1 C2 Solution: Increase Base Equivalents B2->C2 C3 Solution: Maintain 0 °C During Addition B3->C3

Caption: Troubleshooting guide for low yield in amide synthesis.

References

Common side reactions in N-cyclopentyl-3-methoxybenzamide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyclopentyl-3-methoxybenzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Schotten-Baumann reaction conditions involving 3-methoxybenzoyl chloride and cyclopentylamine.

Question: I am getting a low yield of my desired product, this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. Here are the most common causes and their solutions:

  • Hydrolysis of 3-methoxybenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by water, which converts them into the unreactive 3-methoxybenzoic acid.[1][2]

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. The reaction should be protected from atmospheric moisture, for example, by using a drying tube or running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Neutralization of HCl: The reaction of 3-methoxybenzoyl chloride with cyclopentylamine produces one equivalent of hydrogen chloride (HCl).[3][4] This HCl will react with the unreacted cyclopentylamine to form cyclopentylammonium chloride, a salt that is not nucleophilic and will not react with the acyl chloride, thus reducing the yield.[3][4]

    • Solution: Add at least one equivalent of a base to the reaction mixture to neutralize the HCl as it is formed. Common bases for this purpose include aqueous sodium hydroxide, pyridine, or a tertiary amine like triethylamine.[5][6] A biphasic system with an aqueous base is a classic Schotten-Baumann setup.[7][8]

  • Suboptimal Reaction Temperature: The reaction between acyl chlorides and amines is typically exothermic.[5] Running the reaction at too high a temperature can increase the rate of side reactions, while a temperature that is too low may lead to an incomplete reaction.

    • Solution: It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[9] This helps to control the initial exotherm and minimize side reactions.

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to a lower yield of the desired product.

    • Solution: Typically, a slight excess of the amine or acyl chloride can be used to drive the reaction to completion. However, using a large excess of one reagent can complicate purification. A 1:1 to 1:1.2 ratio of cyclopentylamine to 3-methoxybenzoyl chloride is a good starting point.

Question: My final product is impure. What are the likely side products and how can I remove them?

Answer:

The most common impurities in this synthesis are unreacted starting materials and side products from competing reactions.

  • 3-Methoxybenzoic Acid: This is formed from the hydrolysis of 3-methoxybenzoyl chloride.

    • Removal: 3-methoxybenzoic acid is acidic and can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate, during the work-up.

  • Cyclopentylammonium Chloride: This salt is formed by the reaction of cyclopentylamine with HCl.

    • Removal: This salt is water-soluble and will be removed into the aqueous layer during the work-up.

  • Unreacted Cyclopentylamine: If an excess of cyclopentylamine was used, it may remain in the product.

    • Removal: Cyclopentylamine is basic and can be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl, during the work-up.

  • Diacylation Product: While less common with secondary amines, it is possible for the initially formed amide to be further acylated under certain conditions.

    • Removal: This impurity is typically less polar than the desired product and can be separated by column chromatography.

Purification Strategy: A standard work-up for this reaction involves diluting the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate), washing sequentially with a dilute acid, a dilute base, and brine, followed by drying the organic layer and removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this reaction?

A1: The choice of solvent depends on the specific conditions. For a classic Schotten-Baumann reaction with an aqueous base, a water-immiscible organic solvent like dichloromethane or diethyl ether is used to create a two-phase system.[7][8] If using an organic base like pyridine or triethylamine, an aprotic solvent such as dichloromethane, THF, or ethyl acetate is suitable.[5]

Q2: Can I use 3-methoxybenzoic acid directly instead of 3-methoxybenzoyl chloride?

A2: Yes, but you will need to use a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (like DCC or EDC) or uronium salts (like HATU).[5] This approach avoids the handling of moisture-sensitive acyl chlorides but may introduce other potential side reactions and purification challenges related to the coupling agent byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC). A spot for the starting materials (cyclopentylamine and 3-methoxybenzoyl chloride) should be compared to a new spot that forms for the product, this compound. The disappearance of the limiting starting material indicates the completion of the reaction.

Q4: Is the reaction exothermic?

A4: Yes, the reaction between an acyl chloride and an amine is typically exothermic.[5] It is recommended to add the acyl chloride slowly to the amine solution, especially at the beginning of the reaction, and to use an ice bath to control the temperature.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Likely Outcome
Base Aqueous NaOHPyridineTriethylamineAll are effective at neutralizing HCl. Aqueous NaOH creates a two-phase system. Pyridine can sometimes act as a nucleophilic catalyst.[5] Triethylamine is a non-nucleophilic organic base.
Solvent Dichloromethane/WaterPyridine (as solvent and base)Anhydrous DichloromethaneThe choice of solvent is tied to the base used. A two-phase system helps to separate the product from the base and salt byproducts.[7][8]
Temperature 0 °C to Room TempRoom TemperatureRefluxStarting at a lower temperature helps to control the initial exotherm and can minimize side reactions. Running at room temperature is often sufficient. Refluxing may be necessary for less reactive substrates but increases the risk of side reactions.
Stoichiometry (Amine:Acyl Chloride) 1:1.11.1:11:1A slight excess of the acyl chloride can help to consume all of the amine. A slight excess of the amine can be easier to remove during work-up. A 1:1 ratio is the most atom-economical.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of this compound via the Schotten-Baumann reaction.

Materials:

  • Cyclopentylamine

  • 3-Methoxybenzoyl chloride

  • Dichloromethane (anhydrous)

  • Triethylamine (or Pyridine)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Drying tube (e.g., with calcium chloride)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Dissolve 3-methoxybenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a dropping funnel.

  • Add the 3-methoxybenzoyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3-methoxybenzoyl_chloride 3-Methoxybenzoyl Chloride This compound This compound 3-methoxybenzoyl_chloride->this compound + Cyclopentylamine + Base cyclopentylamine Cyclopentylamine cyclopentylamine->this compound

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction 3-methoxybenzoyl_chloride 3-Methoxybenzoyl Chloride 3-methoxybenzoic_acid 3-Methoxybenzoic Acid (Side Product) 3-methoxybenzoyl_chloride->3-methoxybenzoic_acid + H2O (Hydrolysis)

Caption: Hydrolysis of 3-methoxybenzoyl chloride, a common side reaction.

Troubleshooting_Workflow start Low Yield of Product check_hydrolysis Check for Hydrolysis of Acyl Chloride start->check_hydrolysis check_base Sufficient Base Used? check_hydrolysis->check_base No solution_hydrolysis Use Anhydrous Solvents & Inert Atmosphere check_hydrolysis->solution_hydrolysis Yes check_temp Reaction Temperature Controlled? check_base->check_temp Yes solution_base Add at least 1 eq. of Base check_base->solution_base No solution_temp Start at 0 °C and warm to RT check_temp->solution_temp No end Improved Yield check_temp->end Yes solution_hydrolysis->end solution_base->end solution_temp->end

Caption: Troubleshooting workflow for low product yield.

References

Troubleshooting low solubility of N-cyclopentyl-3-methoxybenzamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting low aqueous solubility of N-cyclopentyl-3-methoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the primary factors contributing to the low aqueous solubility of this compound?

A2: The low aqueous solubility is likely due to a combination of factors:

  • Hydrophobic Nature: The presence of the cyclopentyl ring and the benzene ring contributes to the molecule's overall hydrophobicity, making it less favorable to interact with water molecules.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can be significant, hindering dissolution in a solvent.[2]

  • Intermolecular Interactions: Strong intermolecular forces between the this compound molecules themselves can be stronger than the interactions with water molecules.[2]

Q3: What are some common strategies to improve the solubility of poorly water-soluble compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[3][4][5][6] These can be broadly categorized as physical and chemical modifications:[7]

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[3][7][8] However, this does not increase the equilibrium solubility.[5][7]

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve wettability and dissolution.[6]

    • Modification of Crystal Habit: Exploring different polymorphs or creating an amorphous form can lead to higher solubility.[7]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[4]

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) can increase the solubility of nonpolar compounds.[3][7]

    • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4]

    • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[2][5]

Troubleshooting Guide for Low Solubility

This guide provides a systematic approach to addressing low solubility issues during your experiments.

Issue: this compound is not dissolving in my aqueous buffer.

Troubleshooting Steps:

  • Verify Compound Purity and Form:

    • Question: Have you confirmed the purity and physical form (e.g., crystalline, amorphous) of your compound?

    • Action: Impurities can affect solubility. Characterize your compound using appropriate analytical techniques. The crystalline form is generally less soluble than the amorphous form.

  • Optimize Solvent Conditions:

    • Question: Have you tried alternative solvent systems?

    • Action:

      • Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it with your aqueous buffer.[1] Be mindful of the final solvent concentration to avoid toxicity in biological assays.

      • pH Adjustment: Determine the pKa of the compound. If it has ionizable groups, adjust the pH of the buffer to increase the proportion of the more soluble ionized form.[9]

  • Increase Surface Area:

    • Question: Is your compound in a powdered or large crystalline form?

    • Action: Reduce the particle size by grinding or sonication to increase the surface area available for dissolution.[8][9] While this primarily affects the dissolution rate, it can be a crucial first step.

  • Employ Solubilizing Excipients:

    • Question: Have you considered using excipients to enhance solubility?

    • Action:

      • Surfactants: Add a small amount of a non-ionic surfactant (e.g., Polysorbate 80, Pluronic F-68) to your buffer.[4]

      • Cyclodextrins: Investigate the use of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes.[2]

  • Apply Energy:

    • Question: Have you tried gentle heating or sonication?

    • Action: Gently warming the solution can increase solubility for many compounds.[10] Sonication can also help to break up aggregates and facilitate dissolution. Monitor for compound stability at elevated temperatures.

Quantitative Data Summary

Solvent SystemExpected Solubility of Similar BenzamidesKey Considerations
Aqueous Buffers (e.g., PBS pH 7.4) Sparingly soluble to practically insoluble[1]Baseline for solubility experiments.
Ethanol Soluble[1]Can be used as a co-solvent. May precipitate upon high dilution in aqueous buffer.
DMSO (Dimethyl Sulfoxide) Highly soluble[1]Common solvent for preparing stock solutions. Can have cellular toxicity at higher concentrations.
DMF (Dimethylformamide) Highly soluble[1]Another option for stock solutions, but also carries toxicity concerns.
Aqueous Buffer with Co-solvents (e.g., 10% Ethanol) Moderately increased solubilityThe percentage of co-solvent needs to be optimized for both solubility and experimental compatibility.[7]
Aqueous Buffer with Surfactants (e.g., 0.1% Tween 80) Significantly increased apparent solubilitySurfactant concentration should be kept above the critical micelle concentration (CMC).[4]
Aqueous Buffer with Cyclodextrins Increased solubility through complexationThe choice of cyclodextrin and its concentration are critical for effective solubilization.[5]

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., aqueous buffer, co-solvent mixture) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the suspension to remove the undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The measured concentration represents the equilibrium solubility of the compound in that solvent.

Protocol 2: Preparation of a Stock Solution and Working Dilutions

  • Accurately weigh a known amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable organic solvent in which it is freely soluble (e.g., DMSO).

  • Once fully dissolved, add more of the organic solvent to reach a final, precise concentration (e.g., 10 mM, 50 mM). This is your stock solution.

  • For your experiments, dilute the stock solution into your aqueous buffer to the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to facilitate rapid dispersion and minimize precipitation.

Visualizations

Troubleshooting_Workflow start Low Solubility of This compound check_purity Verify Compound Purity and Physical Form start->check_purity optimize_solvent Optimize Solvent System (Co-solvents, pH) check_purity->optimize_solvent increase_surface_area Increase Surface Area (Sonication, Grinding) optimize_solvent->increase_surface_area use_excipients Employ Solubilizing Excipients (Surfactants, Cyclodextrins) increase_surface_area->use_excipients apply_energy Apply Energy (Heating, Sonication) use_excipients->apply_energy soluble Compound Solubilized apply_energy->soluble Success insoluble Persistent Solubility Issue: Consider Chemical Modification apply_energy->insoluble Failure

Caption: Troubleshooting workflow for addressing low solubility.

Chemical_Factors_Influencing_Solubility compound This compound hydrophobic Hydrophobic Moieties (Cyclopentyl, Benzene Ring) compound->hydrophobic polar Polar Moieties (Amide, Methoxy) compound->polar low_solubility Low Aqueous Solubility hydrophobic->low_solubility Dominant Factor high_solubility_organic High Solubility in Organic Solvents hydrophobic->high_solubility_organic polar->low_solubility Insufficient to overcome hydrophobicity

Caption: Chemical factors influencing the solubility of this compound.

References

Technical Support Center: Optimizing N-cyclopentyl-3-methoxybenzamide Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the cyclization of N-cyclopentyl-3-methoxybenzamide. This intramolecular cyclization, typically achieved through a Bischler-Napieralski reaction, yields a dihydroisoquinoline core, a valuable scaffold in medicinal chemistry. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Insufficient activation of the amide. 2. Reaction temperature is too low. 3. Deactivating impurities in the starting material or solvent. 4. Steric hindrance from the cyclopentyl group.1. Increase the equivalents of the dehydrating agent (e.g., POCl₃, P₂O₅). Consider using a stronger activating agent like trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base.[1][2][3] 2. Increase the reaction temperature by using a higher boiling point solvent (e.g., toluene, xylene) or by employing microwave irradiation.[4][5] 3. Ensure starting materials and solvents are anhydrous and pure. 4. Prolong the reaction time or use a more forcing dehydrating agent like P₂O₅ in refluxing POCl₃.[6]
Formation of Multiple Products/Side Reactions 1. Retro-Ritter Reaction: Elimination of the cyclopentyl group as a cyclopentene cation, leading to nitrile formation.[4] 2. Polymerization/Charring: Excessively harsh reaction conditions (high temperature, high concentration of acid). 3. Ipso-substitution: Cyclization at the carbon atom bearing the methoxy group, leading to a spiro intermediate and rearranged products.[6]1. Use milder activating agents like oxalyl chloride to form an N-acyliminium intermediate, which is less prone to elimination.[4] Alternatively, use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[4] 2. Decrease the reaction temperature, dilute the reaction mixture, or use a milder activating agent. 3. This is less common with electron-donating groups, but if suspected, consider using a less aggressive dehydrating agent than P₂O₅.
Difficult Product Isolation/Purification 1. The product is a basic dihydroisoquinoline, which can be difficult to handle. 2. Contamination with residual dehydrating agent or its byproducts. 3. Formation of highly polar byproducts.1. After the reaction, quench the mixture carefully with a base (e.g., NaHCO₃, NH₄OH) to neutralize the acid and deprotonate the product. Extract with an organic solvent.[1] 2. Work up the reaction by pouring it onto ice and then basifying. This will hydrolyze and remove most phosphorus-based reagents.[1] 3. Utilize column chromatography on silica gel for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of triethylamine to the eluent can help to prevent tailing of the basic product on the silica gel.
Reaction Stalls/Incomplete Conversion 1. Deactivation of the catalyst/reagent by moisture. 2. Insufficient amount of activating agent.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents. 2. Increase the molar ratio of the dehydrating agent to the substrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the cyclization of this compound?

A1: The most common and effective method is the Bischler-Napieralski reaction.[6][7] This reaction utilizes a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote the intramolecular electrophilic aromatic substitution, leading to the formation of a 3,4-dihydroisoquinoline derivative.[1][4][6]

Q2: Why is the methoxy group important on the benzamide ring?

A2: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution.[1][8] This makes the cyclization reaction more facile and generally results in higher yields compared to substrates with electron-withdrawing groups.[9]

Q3: What are the typical solvents used for this reaction?

A3: The choice of solvent often depends on the required reaction temperature. Common solvents include dichloromethane (DCM), toluene, and xylene for reactions requiring reflux.[1][4] Acetonitrile and ionic liquids have also been reported to be effective.[10] It is crucial that the solvent is anhydrous.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.

Q5: What is the expected product of the cyclization?

A5: The expected product is a substituted 3,4-dihydroisoquinoline. The cyclopentyl group will be attached to the newly formed imine carbon. Subsequent reduction of the imine bond can lead to the corresponding tetrahydroisoquinoline.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Cyclization using Phosphorus Oxychloride (POCl₃)
  • To an oven-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Add phosphorus oxychloride (POCl₃) (2.0-5.0 eq) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH 8-9 with a saturated sodium bicarbonate solution or ammonium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyclization using Trifluoromethanesulfonic Anhydride (Tf₂O)
  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -20 °C and add 2-chloropyridine (2.0 eq).

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • The resulting iminium intermediate can be reduced in situ by adding a solution of sodium borohydride in methanol at 0 °C.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify by silica gel chromatography.[1][2]

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product This compound This compound N-acyliminium ion N-acyliminium ion This compound->N-acyliminium ion  POCl3 or Tf2O Dihydroisoquinoline Dihydroisoquinoline N-acyliminium ion->Dihydroisoquinoline  Intramolecular  Cyclization

Caption: General reaction pathway for the cyclization.

Troubleshooting_Workflow start Start Experiment check_yield Low or No Product? start->check_yield check_purity Multiple Products? check_yield->check_purity No increase_reagent Increase Reagent/Temp check_yield->increase_reagent Yes milder_conditions Use Milder Conditions check_purity->milder_conditions Yes success Successful Cyclization check_purity->success No increase_reagent->start check_impurities Check Starting Material Purity increase_reagent->check_impurities failure Consult Further Literature check_impurities->failure milder_conditions->start optimize_purification Optimize Purification optimize_purification->success success->optimize_purification

Caption: A logical workflow for troubleshooting experiments.

References

How to resolve impurities in N-cyclopentyl-3-methoxybenzamide samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cyclopentyl-3-methoxybenzamide. It focuses on identifying and resolving common impurities that may arise during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: Based on the common synthetic route involving the coupling of 3-methoxybenzoic acid and cyclopentylamine, the most likely impurities are:

  • Unreacted Starting Materials:

    • 3-Methoxybenzoic acid

    • Cyclopentylamine

  • Reagent-Related Byproducts:

    • If using a carbodiimide coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the corresponding urea byproduct (e.g., dicyclohexylurea - DCU) can be a significant impurity.[1][2]

    • If using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent, byproducts derived from the reagent can be present.[3]

  • Side-Reaction Products:

    • N,N'-dicyclopentylurea, if phosgene or a phosgene equivalent is used in an alternative synthetic approach.

Q2: How can I quickly assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is an effective initial method for purity assessment. A suitable solvent system, such as a mixture of hexanes and ethyl acetate, can separate the non-polar product from the more polar starting materials and byproducts.[4] The presence of multiple spots indicates impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5][6]

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks could correspond to any of the impurities listed in Q1.

  • A broad singlet may indicate the carboxylic acid proton of unreacted 3-methoxybenzoic acid.

  • Signals in the aliphatic region that do not correspond to the cyclopentyl group of the product could be from unreacted cyclopentylamine or byproducts from coupling reagents.

  • Residual solvent from the purification process is also a common source of extraneous peaks.

Q4: What is the recommended first step for purifying a crude sample of this compound?

A4: An initial workup procedure involving acid and base washes is recommended to remove the bulk of unreacted starting materials.[1] Washing the crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane) with a dilute acid solution (e.g., 1M HCl) will remove basic impurities like cyclopentylamine. A subsequent wash with a dilute base solution (e.g., 1M NaOH or saturated sodium bicarbonate) will remove acidic impurities like 3-methoxybenzoic acid.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low Yield After Purification Product loss during aqueous workup.Minimize the number of washes. Ensure the pH is not driven to extremes, which could potentially hydrolyze the amide.
Inefficient chromatographic separation.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes:ethyl acetate) can improve separation.[4]
Co-elution of product and impurities.Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel).
Persistent Impurity after Column Chromatography Impurity has a similar polarity to the product.Recrystallization is a highly effective method for purifying amides and can remove impurities with similar polarities.[7] Suitable solvents include ethanol, acetone, or acetonitrile.[7]
Oily Product That Fails to Crystallize Presence of residual solvent or impurities preventing crystallization.Ensure the product is thoroughly dried under high vacuum. If impurities are suspected, re-purify using column chromatography followed by recrystallization.
TLC shows a streak instead of a clean spot Sample is too concentrated or contains highly polar impurities.Dilute the sample before spotting on the TLC plate. If streaking persists, it may indicate acidic or basic impurities that are strongly interacting with the silica gel. Neutralize the crude sample with a mild base (like triethylamine) before chromatography.

Experimental Protocols

Protocol 1: General Aqueous Workup for Crude this compound
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 10 mL). This removes unreacted cyclopentylamine.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL). This removes unreacted 3-methoxybenzoic acid.

  • Wash the organic layer with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent in vacuo to yield the crude, washed product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the proportion of ethyl acetate).[4]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Dissolve the impure this compound in a minimum amount of a hot solvent (e.g., acetonitrile, ethanol, or a mixture of ethyl acetate and hexanes).[7]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow crude Crude Product workup Aqueous Workup (Acid/Base Wash) crude->workup Remove Starting Materials analysis1 TLC/HPLC Analysis workup->analysis1 Assess Purity chromatography Column Chromatography analysis2 TLC/HPLC Analysis chromatography->analysis2 Assess Purity recrystallization Recrystallization pure Pure Product recrystallization->pure analysis3 Final Purity Check (NMR, HPLC, etc.) pure->analysis3 analysis1->chromatography If Impure analysis1->pure If Pure analysis2->recrystallization If Still Impure analysis2->pure If Pure

Caption: A typical purification workflow for this compound.

impurity_sources cluster_reactants Starting Materials cluster_reagents Reaction Reagents benzoic_acid 3-Methoxybenzoic Acid product This compound (Desired Product) benzoic_acid->product impurities Potential Impurities benzoic_acid->impurities Unreacted cyclopentylamine Cyclopentylamine cyclopentylamine->product cyclopentylamine->impurities Unreacted coupling_reagent Coupling Reagent (e.g., DCC, HATU) coupling_reagent->product coupling_reagent->impurities Byproducts base Base (e.g., Triethylamine) base->product

Caption: Sources of impurities in the synthesis of this compound.

References

N-cyclopentyl-3-methoxybenzamide degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cyclopentyl-3-methoxybenzamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: Under forced degradation conditions, this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The amide bond is the most common site of hydrolytic cleavage, while the cyclopentyl and methoxy groups, as well as the aromatic ring, can be targets for oxidation and photolytic degradation.

Q2: What are the likely degradation products of this compound?

A2: Based on the functional groups present in the molecule, the following are potential degradation products under various stress conditions:

  • Hydrolysis (Acidic/Basic): The primary hydrolytic degradation pathway involves the cleavage of the amide bond to yield 3-methoxybenzoic acid and cyclopentylamine.

  • Oxidation: Oxidative conditions can lead to several products. N-dealkylation may occur, or oxidation of the cyclopentyl ring could result in hydroxylated or ring-opened products. O-demethylation of the methoxy group to form a phenolic derivative is also a possibility.

  • Photolysis: Exposure to UV light may induce a photo-Fries rearrangement, leading to the formation of aminobenzophenone derivatives. Cleavage of the N-C bond is also a potential photodegradation pathway.[1]

  • Thermal Stress: High temperatures can lead to the cleavage of the amide bond, similar to hydrolysis, and potentially other fragmentation products.[2]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place.[3][4] Protect from light and moisture to prevent photolytic and hydrolytic degradation. For solid material, storage at 2-8°C is recommended. If in solution, it should be stored at -20°C or below.[5]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram during stability testing.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Identify the stress condition: Determine if the sample was exposed to acidic, basic, oxidative, photolytic, or thermal stress.

    • Analyze the degradation products: Based on the likely degradation pathways (see FAQ 2), tentatively identify the unexpected peaks. Mass spectrometry can be used for definitive identification.

    • Optimize analytical method: Ensure the chromatographic method is capable of separating the parent compound from all potential degradation products.

    • Review storage conditions: Confirm that the compound and its solutions have been stored under the recommended conditions (see FAQ 3).

Issue 2: Loss of potency is observed in a formulation containing this compound.

  • Possible Cause: Chemical degradation of the active pharmaceutical ingredient (API).

  • Troubleshooting Steps:

    • Perform forced degradation studies: Conduct stress testing on the API and the formulation to identify the degradation pathways and products (see Experimental Protocols section).

    • Evaluate excipient compatibility: Assess the compatibility of this compound with the excipients in the formulation, as they can influence degradation kinetics.

    • Modify formulation: If an excipient is found to promote degradation, consider replacing it. Adjusting the pH of the formulation can also mitigate hydrolytic degradation.

    • Optimize packaging: Use light-resistant and moisture-proof packaging to protect the formulation from environmental factors.

Quantitative Data Summary

The following table summarizes the potential degradation of this compound under various forced degradation conditions. The percentages are hypothetical and will vary based on the specific experimental conditions.

Stress ConditionReagent/ConditionDurationTemperaturePotential Degradation (%)Primary Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C15-25%3-Methoxybenzoic acid, Cyclopentylamine
Base Hydrolysis 0.1 M NaOH24 hours60°C20-30%3-Methoxybenzoic acid, Cyclopentylamine
Oxidation 3% H₂O₂24 hoursRoom Temp10-20%N-dealkylated products, Hydroxylated cyclopentyl derivatives, O-demethylated product
Photolysis UV light (254 nm)48 hoursRoom Temp25-40%Photo-Fries rearrangement products, Amide bond cleavage products
Thermal Dry Heat72 hours80°C5-15%3-Methoxybenzoic acid, Cyclopentylamine

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation Study

  • Preparation of Sample: To 1 mL of the 1 mg/mL stock solution of this compound, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Sampling and Analysis: At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

Protocol 3: Forced Photolytic Degradation Study

  • Sample Preparation: Expose a solution of this compound (1 mg/mL) and a solid sample of the compound to UV light (e.g., 254 nm) in a photostability chamber.

  • Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.

  • Exposure and Analysis: After a defined period (e.g., 48 hours), prepare the samples for analysis and inject them into the HPLC system.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation N-cyclopentyl-3-methoxybenzamide_H This compound 3-Methoxybenzoic Acid 3-Methoxybenzoic Acid N-cyclopentyl-3-methoxybenzamide_H->3-Methoxybenzoic Acid Acid/Base Cyclopentylamine Cyclopentylamine N-cyclopentyl-3-methoxybenzamide_H->Cyclopentylamine Acid/Base N-cyclopentyl-3-methoxybenzamide_O This compound N-dealkylated Product N-dealkylated Product N-cyclopentyl-3-methoxybenzamide_O->N-dealkylated Product Hydroxylated Cyclopentyl Derivative Hydroxylated Cyclopentyl Derivative N-cyclopentyl-3-methoxybenzamide_O->Hydroxylated Cyclopentyl Derivative O-demethylated Product O-demethylated Product N-cyclopentyl-3-methoxybenzamide_O->O-demethylated Product N-cyclopentyl-3-methoxybenzamide_P This compound Photo-Fries Product Photo-Fries Rearrangement Product N-cyclopentyl-3-methoxybenzamide_P->Photo-Fries Product Amide Cleavage Products Amide Cleavage Products N-cyclopentyl-3-methoxybenzamide_P->Amide Cleavage Products

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis StockSolution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H2O2, RT) StockSolution->Oxidation Photolysis Photolysis (UV light) StockSolution->Photolysis Thermal Thermal (80°C) StockSolution->Thermal Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization Dilution Dilution Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of N-cyclopentyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of N-cyclopentyl-3-methoxybenzamide in in vitro assays.

Disclaimer: Information regarding the specific cell permeability and mechanism of action of this compound is limited in publicly available literature. The guidance provided here is based on general principles of small molecule permeability, data from structurally related compounds, and established assay troubleshooting methodologies.

Frequently Asked Questions (FAQs)

Q1: Why might this compound be exhibiting poor cell permeability?

A1: Poor cell permeability of a small molecule like this compound can be attributed to its physicochemical properties. While specific experimental data for this compound is scarce, we can estimate its properties based on its structure and compare them to established guidelines like Lipinski's Rule of Five, which predicts that poor absorption or permeation is more likely when a compound has more than one violation.[1][2][3][4]

Estimated Physicochemical Properties of this compound and Analogs

PropertyThis compound (Estimated)3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide3-(cyclopentyloxy)-N-(2,6-difluorophenyl)-4-methoxybenzamideLipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) ~247.32329.4347.4≤ 500
LogP (o/w) ~2.5 - 3.54.14.2≤ 5
Hydrogen Bond Donors 111≤ 5
Hydrogen Bond Acceptors 333≤ 10

Based on these estimations, this compound itself is not expected to violate Lipinski's Rule of Five. However, other factors could contribute to poor permeability, such as:

  • Low aqueous solubility: The compound may precipitate in the aqueous assay buffer.

  • Efflux transporter substrate: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp).[5][6]

  • Poor interaction with the cell membrane: The compound's conformation may hinder its ability to partition into and diffuse across the lipid bilayer.

Q2: What are the initial troubleshooting steps I should take when observing poor permeability?

A2: Before modifying the compound or assay protocol, it's crucial to rule out experimental artifacts.[7][8][9][10]

  • Verify Compound Integrity and Solubility:

    • Confirm the identity and purity of your compound stock.

    • Assess the solubility of the compound in your assay medium at the final concentration. You can do this by preparing the final dilution and checking for precipitation visually or by spectrophotometry.

  • Check Cell Monolayer Integrity:

    • For cell-based assays like Caco-2 and MDCK, ensure the cell monolayers are confluent and have formed tight junctions. This can be verified by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer yellow.[5][11][12][13]

  • Review Assay Parameters:

    • Confirm that the incubation time, temperature, and pH of the assay buffer are appropriate.

    • Ensure that the final concentration of any solvent (e.g., DMSO) is not affecting cell viability.

Q3: How can I improve the cell permeability of this compound in my assays?

A3: If you have confirmed that the poor permeability is inherent to the compound, several strategies can be employed to enhance its uptake in cellular assays. These can be broadly categorized into formulation-based approaches and the use of chemical permeation enhancers.[14][15][16][17]

Formulation Strategies:

  • Use of Co-solvents: Increasing the concentration of a water-miscible organic solvent like DMSO can improve the solubility of hydrophobic compounds. However, high concentrations of DMSO can be toxic to cells, so a dose-response experiment is recommended to find the optimal balance.

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers like liposomes or nanoemulsions can facilitate its transport across the cell membrane.[17]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and potentially their permeability.[18]

Chemical Permeation Enhancers: These are compounds that can be co-incubated with your test compound to transiently increase the permeability of the cell monolayer.[15][16][19]

Common Permeation Enhancers

Enhancer TypeExample(s)Mechanism of Action
Surfactants Polysorbates (e.g., Tween 80)Disrupt the lipid bilayer of the cell membrane.[14]
Bile Salts Sodium taurocholateEmulsify the compound and interact with the cell membrane.[18]
Fatty Acids Sodium caprateAlter membrane fluidity and open tight junctions.
Chelating Agents EDTADisrupt tight junctions by chelating calcium ions.
Polymers ChitosanOpens tight junctions.[18]

Q4: What alternative assays can I use to assess the permeability of this compound?

A4: If you are primarily interested in passive permeability and want to avoid the complexities of cellular systems, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a good option.[20] This cell-free assay measures the diffusion of a compound across an artificial lipid membrane.[20][21][22][23]

Comparison of Permeability Assays

AssayPrincipleAdvantagesDisadvantages
Caco-2 Human colon adenocarcinoma cells that form a polarized monolayer with tight junctions and express efflux transporters.[11][12][13][24]Gold standard for predicting in vivo oral absorption. Models both passive and active transport.[11]Long culture time (21 days).[12][25] High cost and labor-intensive.
MDCK Madin-Darby canine kidney cells that form a tight monolayer. Can be transfected to express specific transporters (e.g., MDCK-MDR1 for P-gp).[5][6][26]Shorter culture time (3-5 days) than Caco-2.[27] Good for studying specific transporter interactions.[5][6]Not of human origin. May not express the same range of transporters as Caco-2 cells.
PAMPA Measures passive diffusion across an artificial lipid membrane.[20][21][22][23]High-throughput, low cost, and rapid.[21] Only measures passive permeability, which can be useful for mechanistic studies.[20]Does not model active transport or paracellular pathways. The artificial membrane may not fully mimic a biological membrane.[21]

Troubleshooting and Experimental Workflows

The following diagrams illustrate a general troubleshooting workflow for addressing poor cell permeability and the different pathways a small molecule can take to cross a cell monolayer.

TroubleshootingWorkflow start Poor Permeability Observed check_compound Verify Compound Solubility & Integrity start->check_compound check_cells Assess Cell Monolayer Integrity (TEER/Lucifer Yellow) check_compound->check_cells review_protocol Review Assay Protocol (Time, Temp, pH, Solvent %) check_cells->review_protocol is_experimental_issue Experimental Issue? review_protocol->is_experimental_issue fix_protocol Optimize Assay Protocol is_experimental_issue->fix_protocol Yes inherent_property Permeability is Inherent to Compound is_experimental_issue->inherent_property No end Re-evaluate Permeability fix_protocol->end use_enhancer Use Permeation Enhancers inherent_property->use_enhancer change_formulation Modify Compound Formulation inherent_property->change_formulation alternative_assay Consider Alternative Assay (e.g., PAMPA) inherent_property->alternative_assay use_enhancer->end change_formulation->end alternative_assay->end

Caption: Troubleshooting workflow for poor cell permeability.

PermeationPathways cluster_membrane Cell Monolayer cluster_transporters Active Transport cell1 Epithelial Cell basolateral Basolateral Side (Blood) cell1->basolateral efflux Efflux Transporter cell1->efflux Efflux cell2 Epithelial Cell tj->basolateral apical Apical Side (Lumen) compound Compound compound->cell1 Transcellular (Passive) compound->tj Paracellular uptake Uptake Transporter compound->uptake Influx

Caption: Pathways of compound transport across a cell monolayer.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard PAMPA procedures and is suitable for assessing passive permeability.[20][21][22][23][28]

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compound and control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare the Acceptor Plate: Add 300 µL of PBS (with 5% DMSO) to each well of the acceptor plate.[21]

  • Coat the Donor Plate Membrane: Pipette 5 µL of the artificial membrane solution onto the membrane of each well in the donor plate.

  • Prepare the Donor Solutions: Prepare a 10 µM solution of the test and control compounds in PBS with 5% DMSO.

  • Add Donor Solutions: Add 150 µL of the donor solutions to the corresponding wells of the donor plate.[21]

  • Assemble the PAMPA Plate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate at room temperature for 10-20 hours on a plate shaker.[21][28]

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS or a UV-Vis plate reader.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

PAMPASetup acceptor Acceptor Plate Well with Acceptor Buffer donor Donor Plate Artificial Lipid Membrane Well with Donor Solution (Compound) donor:membrane->acceptor:well across membrane donor:well->donor:membrane Compound diffuses

Caption: Schematic of the PAMPA assay setup.

Caco-2 Cell Permeability Assay

This protocol provides a general outline for conducting a Caco-2 permeability assay.[11][12][13][24][25]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Lucifer yellow

  • TEER meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the permeable supports of the Transwell plates at an appropriate density.

  • Cell Culture: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the assay, measure the TEER of each well. Only use monolayers with a TEER value above a predetermined threshold (e.g., >200 Ω·cm²).[24]

  • Prepare for Transport: Wash the cell monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport (for efflux studies):

    • Add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Analysis: Determine the compound concentration in the samples by LC-MS/MS. Also, measure the concentration of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.

  • Calculate Permeability and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[26]

MDCK Cell Permeability Assay

This protocol is similar to the Caco-2 assay but with a shorter cell culture time.[5][6][26][27]

Materials:

  • MDCK cells (wild-type or MDR1-transfected)

  • 24-well Transwell plates

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Transport buffer

  • Test and control compounds

  • TEER meter

  • LC-MS/MS

Procedure:

  • Cell Seeding: Seed MDCK cells onto the permeable supports.

  • Cell Culture: Culture the cells for 3-5 days until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the TEER to ensure the integrity of the cell monolayer.

  • Transport Assay: Follow the same steps for the transport assay (A-B and B-A) as described for the Caco-2 assay.

  • Analysis and Calculation: Analyze the samples and calculate the Papp and efflux ratio as for the Caco-2 assay.

References

Technical Support Center: Overcoming Resistance to Benzamide-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to benzamide-based compounds in cancer cell lines. While direct data for N-cyclopentyl-3-methoxybenzamide is not extensively available in published literature, the benzamide scaffold is a common feature in two major classes of targeted therapies: Poly(ADP-ribose) polymerase (PARP) inhibitors and Histone Deacetylase (HDAC) inhibitors.[1][2][3][4] This guide is structured to address resistance mechanisms observed for both classes of agents, providing actionable strategies for your experiments.

Section 1: Troubleshooting Resistance to PARP Inhibitors

Benzamide derivatives are known to act as PARP inhibitors by mimicking the nicotinamide moiety of NAD+ and binding to the catalytic domain of PARP enzymes.[5] This leads to the accumulation of single-strand DNA breaks, which in homologous recombination (HR) deficient cells, results in cell death.[6] Resistance to PARP inhibitors is a significant clinical and preclinical challenge.

Frequently Asked Questions (FAQs) - PARP Inhibitors

Q1: My cancer cell line, which was initially sensitive to my benzamide-based PARP inhibitor, is now showing reduced responsiveness. What are the potential mechanisms of resistance?

A1: Acquired resistance to PARP inhibitors can occur through several mechanisms.[5][6][7] The most common ones include:

  • Restoration of Homologous Recombination (HR) Function: Secondary mutations in BRCA1/2 genes can restore their function, thus repairing the DNA damage induced by the PARP inhibitor.[5][7]

  • Changes in PARP1 Expression or Activity: Mutations in the PARP1 gene can decrease the trapping of the PARP enzyme on the DNA, which is a key part of its cytotoxic effect.[8]

  • Increased Drug Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[5][7]

  • Stabilization of the Replication Fork: Cancer cells can develop mechanisms to protect the replication fork from collapsing, even in the presence of DNA damage.[6][8]

  • Suppression of Non-Homologous End Joining (NHEJ): Downregulation of the NHEJ pathway can also contribute to resistance.[7]

Q2: How can I experimentally verify the mechanism of resistance in my cell line?

A2: A systematic approach is recommended to identify the resistance mechanism:

  • Sequence BRCA1/2 and PARP1: Perform DNA sequencing on your resistant cell lines to check for secondary mutations that could restore protein function or alter drug binding.

  • Assess Drug Efflux: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) with and without a P-gp inhibitor (e.g., verapamil) to determine if increased efflux is the cause.

  • Evaluate HR Competency: Perform a RAD51 focus formation assay. An increase in RAD51 foci upon DNA damage indicates a restored HR pathway.

  • Measure Intracellular Drug Concentration: Use techniques like LC-MS/MS to quantify the intracellular concentration of your benzamide compound in sensitive versus resistant cells.

Troubleshooting Guide: Overcoming PARP Inhibitor Resistance
Observed Issue Potential Cause Suggested Experimental Solution
Loss of drug efficacy over time in culture. Development of secondary mutations in BRCA1/2.1. Sequence the BRCA1/2 genes in the resistant population. 2. If a reversion mutation is found, consider switching to a different class of DNA damaging agents or a combination therapy.
Reduced intracellular accumulation of the inhibitor. Increased expression of drug efflux pumps (e.g., P-gp).1. Co-administer your benzamide compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A). 2. Evaluate if sensitivity is restored using a cell viability assay.
Cells show increased survival despite evidence of DNA damage. Stabilization of the replication fork or restoration of HR.1. Combine your PARP inhibitor with an agent that targets replication fork stability (e.g., an ATR or WEE1 inhibitor).[6] 2. Assess for synergistic effects on cell viability.
No obvious mutations or efflux pump activity. Alterations in other DNA repair pathways or downstream signaling.1. Perform a broader molecular characterization (e.g., RNA-seq, proteomics) to identify differentially expressed genes or proteins in resistant cells. 2. This may reveal novel resistance pathways that can be targeted.
Experimental Protocols

RAD51 Focus Formation Assay

  • Cell Seeding: Seed sensitive and resistant cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with a DNA damaging agent (e.g., mitomycin C) for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Blocking: Block with 5% goat serum in PBS.

  • Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.

Signaling Pathway and Workflow Diagrams

PARP_Inhibitor_Resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms PARPi Benzamide (PARP Inhibitor) PARP1 PARP1 Trapping PARPi->PARP1 inhibits SSB Single-Strand Break PARP1->SSB traps at DSB Double-Strand Break SSB->DSB leads to HR_deficient HR Deficient DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis BRCA_reversion BRCA1/2 Reversion Mutation BRCA_reversion->HR_deficient restores HR Pgp P-gp Efflux Pump Pgp->PARPi effluxes Fork_stab Replication Fork Stabilization Fork_stab->DSB prevents PARP1_mut PARP1 Mutation PARP1_mut->PARP1 alters

Caption: Mechanisms of resistance to PARP inhibitors in cancer cells.

Section 2: Troubleshooting Resistance to HDAC Inhibitors

Benzamide derivatives, particularly those with an o-aminobenzamide group, are also known to function as HDAC inhibitors.[3] These agents induce hyperacetylation of histones and other proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis.[9][10] Resistance to HDAC inhibitors is a multifaceted problem.

Frequently Asked Questions (FAQs) - HDAC Inhibitors

Q1: My cell line is showing intrinsic or acquired resistance to my benzamide-based HDAC inhibitor. What are the likely causes?

A1: Resistance to HDAC inhibitors can be multifactorial and may involve:

  • Increased Drug Efflux: Similar to PARP inhibitors, overexpression of ABC transporters like P-glycoprotein (ABCB1) and MRP1 (ABCC1) can reduce intracellular drug levels.[11]

  • Activation of Pro-survival Signaling Pathways: Upregulation of pathways such as PI3K/AKT/mTOR and MAPK can promote cell survival and counteract the pro-apoptotic effects of HDAC inhibitors.[11]

  • Altered Expression of Apoptotic Proteins: Increased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or decreased expression of pro-apoptotic proteins (e.g., Bax, Bak) can confer resistance.[11]

  • Chromatin and Epigenetic Alterations: Cells can develop compensatory epigenetic modifications, such as changes in DNA methylation, to counteract the effects of histone hyperacetylation.[11]

  • Stress Response Mechanisms: Activation of cellular stress responses, including the unfolded protein response (UPR) and autophagy, can help cells survive HDAC inhibitor treatment.

Q2: What initial experiments should I perform to investigate HDAC inhibitor resistance?

A2: A good starting point would be:

  • Western Blot Analysis: Profile the expression levels of key proteins in the PI3K/AKT and MAPK pathways (e.g., p-AKT, p-ERK) and apoptotic regulators (Bcl-2 family proteins) in your sensitive and resistant cell lines.

  • Drug Efflux Assay: As described for PARP inhibitors, assess the activity of ABC transporters.

  • Cell Cycle Analysis: Use flow cytometry to determine if there are differences in cell cycle distribution between sensitive and resistant cells following treatment.

  • Combination Studies: Test your HDAC inhibitor in combination with inhibitors of pro-survival pathways (e.g., PI3K or MEK inhibitors) to see if you can restore sensitivity.

Troubleshooting Guide: Overcoming HDAC Inhibitor Resistance
Observed Issue Potential Cause Suggested Experimental Solution
Increased cell survival and proliferation despite treatment. Activation of pro-survival signaling pathways (e.g., PI3K/AKT).1. Combine your HDAC inhibitor with a PI3K inhibitor (e.g., LY294002) or an AKT inhibitor (e.g., MK-2206). 2. Assess for synergistic effects on cell viability and apoptosis.
Reduced intracellular drug concentration. Overexpression of drug efflux pumps.1. Co-treat with an ABC transporter inhibitor. 2. Evaluate the impact on intracellular drug accumulation and cell sensitivity.
Cells arrest in the cell cycle but do not undergo apoptosis. Upregulation of anti-apoptotic proteins (e.g., Bcl-2).1. Combine your HDAC inhibitor with a Bcl-2 inhibitor (e.g., Venetoclax). 2. Measure apoptosis using annexin V/PI staining and western blotting for cleaved PARP and caspase-3.
Global histone acetylation increases, but target gene expression does not change as expected. Compensatory epigenetic modifications or altered transcription factor activity.1. Investigate changes in DNA methylation at the promoter regions of key target genes. 2. Consider combining your HDAC inhibitor with a DNA methyltransferase (DNMT) inhibitor (e.g., 5-azacytidine).
Experimental Protocols

Western Blot for Pro-Survival and Apoptotic Proteins

  • Cell Lysis: Lyse sensitive and resistant cells (treated and untreated) with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify band intensities to compare protein expression levels.

Signaling Pathway and Workflow Diagrams

HDAC_Inhibitor_Resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms HDACi Benzamide (HDAC Inhibitor) HDACs HDACs HDACi->HDACs inhibits Histone_Ac Histone Hyperacetylation HDACs->Histone_Ac prevents Gene_Exp Altered Gene Expression Histone_Ac->Gene_Exp Apoptosis Apoptosis Gene_Exp->Apoptosis ABC_pump ABC Transporter Efflux ABC_pump->HDACi effluxes PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Apoptosis inhibits Anti_Apoptotic Upregulation of Anti-Apoptotic Proteins Anti_Apoptotic->Apoptosis inhibits Epigenetic_Comp Epigenetic Compensation Epigenetic_Comp->Gene_Exp counteracts

Caption: Key mechanisms of resistance to HDAC inhibitors.

Troubleshooting_Workflow start Resistant Cell Line Identified check_target Confirm Target Engagement (e.g., Histone Acetylation for HDACi, PARP Activity for PARPi) start->check_target check_efflux Assess Drug Efflux (Rhodamine 123 Assay) check_target->check_efflux molecular_profiling Molecular Profiling (Sequencing, Western Blot, RNA-seq) check_efflux->molecular_profiling pathway_analysis Identify Dysregulated Pathways molecular_profiling->pathway_analysis combination_studies Design Combination Therapies pathway_analysis->combination_studies end Overcome Resistance combination_studies->end

References

Technical Support Center: Enhancing the Selectivity of N-cyclopentyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the selectivity of N-cyclopentyl-3-methoxybenzamide for its intended biological target. Given the chemical structure of this compound, its primary target is likely to be either a Poly(ADP-ribose) polymerase (PARP) or a melatonin receptor (MT). This guide will first help you to identify the primary target of your compound and then provide specific strategies to improve its selectivity.

Part 1: Initial Target Identification

Before enhancing selectivity, it is crucial to confirm the primary biological target of this compound. The following FAQ and experimental workflow will guide you through this initial characterization.

Frequently Asked Questions (FAQs): Target Identification
  • Q1: Based on its structure, what are the most probable targets for this compound?

    • A1: The 3-methoxybenzamide core structure is a known pharmacophore for inhibitors of Poly(ADP-ribose) polymerases (PARPs). Additionally, related benzamide structures have been reported as ligands for melatonin receptors (MT1 and MT2). Therefore, these two target families should be prioritized in your initial screening.

  • Q2: What initial experiments should I perform to distinguish between PARP and melatonin receptor activity?

    • A2: We recommend performing an initial screen using a PARP enzymatic assay and a radioligand binding assay for both MT1 and MT2 receptors. A significant inhibitory effect in the PARP assay or high binding affinity in the melatonin receptor assay will indicate the likely target class.

  • Q3: What constitutes a "significant" result in these initial screening assays?

    • A3: As a general guideline, an IC50 value below 10 µM in a PARP enzymatic assay or a Ki value below 1 µM in a melatonin receptor binding assay would be considered a significant hit worthy of further investigation.

Experimental Workflow: Target Identification

The following workflow outlines the initial steps to identify the primary target of this compound.

start Start: this compound parp_assay PARP1/2 Enzymatic Assay start->parp_assay mt_binding_assay MT1/MT2 Receptor Binding Assay start->mt_binding_assay parp_hit IC50 < 10 µM? parp_assay->parp_hit mt_hit Ki < 1 µM? mt_binding_assay->mt_hit parp_target Likely Target: PARP parp_hit->parp_target Yes no_hit No significant activity. Consider broader screening. parp_hit->no_hit No mt_target Likely Target: Melatonin Receptor mt_hit->mt_target Yes mt_hit->no_hit No

Initial target identification workflow for this compound.

Part 2: Enhancing Selectivity for PARP Inhibitors

If your initial screening indicates that this compound is a PARP inhibitor, the following resources will help you to characterize and improve its selectivity.

Frequently Asked Questions (FAQs): PARP Inhibitor Selectivity
  • Q1: What are the main off-targets for PARP inhibitors?

    • A1: The most common off-targets for PARP inhibitors are other members of the PARP family, particularly PARP2, due to the high structural similarity of the NAD-binding domain.[1][2] Some PARP inhibitors have also been shown to have off-target effects on various protein kinases.[3][4]

  • Q2: Why is selectivity for PARP1 over PARP2 important?

    • A2: While both PARP1 and PARP2 are involved in DNA repair, their specific roles differ. High selectivity for PARP1 may lead to a more targeted therapeutic effect and potentially a better safety profile by avoiding toxicities associated with the inhibition of other PARP family members.

  • Q3: How can I improve the selectivity of my compound for PARP1?

    • A3: Strategies to improve selectivity include structure-based drug design to exploit subtle differences in the active sites of PARP1 and PARP2, optimizing electrostatic interactions, and targeting allosteric sites.[5][6][7]

Troubleshooting Guide: PARP Inhibition Assays
Problem Possible Cause Solution
High background signal in enzymatic assay Contaminated reagents or substrate.Use fresh, high-purity reagents. Run a no-enzyme control to determine background levels.
Inconsistent IC50 values Enzyme instability or incorrect concentration.Keep the enzyme on ice and use it fresh. Perform an enzyme titration to determine the optimal concentration for the assay.[8]
Poor inhibitor solubility Compound precipitating in the assay buffer.Dissolve the compound in a small amount of DMSO or ethanol before diluting in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity.[9]
Assay signal is too fast or too slow Incorrect enzyme or substrate concentration.Optimize enzyme and substrate concentrations to ensure the reaction proceeds linearly over the measurement period.[10]
Data Presentation: PARP Inhibitor Selectivity Profile
Compound PARP1 IC50 (nM) PARP2 IC50 (nM) Selectivity (PARP2/PARP1) Kinase X IC50 (µM)
This compound (Example Data)5050010> 10
Olaparib (Reference)510.2Varies
Veliparib (Reference)5.22.90.56Varies
Experimental Protocol: PARP1/2 Enzymatic Inhibition Assay

This protocol describes a general method for determining the IC50 of this compound for PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • White, opaque 96-well plates

  • This compound and reference inhibitors

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells for no-inhibitor (positive control) and no-enzyme (negative control) controls.

  • Add 20 µL of a solution containing PARP1 or PARP2 enzyme and Histone H1 to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of a solution containing biotinylated NAD+.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding a stopping solution (e.g., containing a high concentration of a potent PARP inhibitor).

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate to remove unbound reagents.

  • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

dna_damage DNA Single-Strand Break parp1 PARP1 dna_damage->parp1 par Poly(ADP-ribose) (PAR) chain synthesis parp1->par repair_proteins Recruitment of DNA Repair Proteins par->repair_proteins ssbr Single-Strand Break Repair repair_proteins->ssbr inhibitor This compound inhibitor->parp1

Simplified PARP1 signaling pathway in DNA single-strand break repair.

Part 3: Enhancing Selectivity for Melatonin Receptor Ligands

If your initial screening suggests that this compound is a melatonin receptor ligand, the following resources will assist you in characterizing and improving its selectivity.

Frequently Asked Questions (FAQs): Melatonin Receptor Selectivity
  • Q1: What are the main off-targets for melatonin receptor ligands?

    • A1: The primary selectivity concern is distinguishing between the MT1 and MT2 receptor subtypes.[11] Off-target effects at other GPCRs, such as serotonin receptors (e.g., 5-HT2C), can also occur.[12][13]

  • Q2: What is the significance of MT1 vs. MT2 selectivity?

    • A2: MT1 and MT2 receptors have different physiological roles. MT1 is primarily involved in sleep initiation, while MT2 is involved in phase-shifting of the circadian rhythm.[13] Selective ligands can thus be developed for more specific therapeutic applications with fewer side effects.

  • Q3: How can I improve the selectivity of my compound for a specific melatonin receptor subtype?

    • A3: Structure-based drug design, guided by the crystal structures of MT1 and MT2, can help to identify key residues that differ between the two receptors and can be exploited to achieve selectivity.[14] Computational modeling and medicinal chemistry approaches can also be employed.[15]

Troubleshooting Guide: Melatonin Receptor Binding Assays
Problem Possible Cause Solution
High non-specific binding Radioligand is too lipophilic or used at too high a concentration.Use a lower concentration of the radioligand, ideally at or below its Kd. Consider using a different radioligand with better properties.[16]
Low specific binding signal Low receptor expression in the cell membranes.Use a cell line with higher receptor expression or increase the amount of membrane protein in the assay.
Inconsistent Ki values Assay has not reached equilibrium.Determine the time required to reach equilibrium by performing an association kinetics experiment. Ensure the incubation time is sufficient.
Poor reproducibility Inconsistent pipetting or temperature fluctuations.Use calibrated pipettes and ensure a stable incubation temperature.
Data Presentation: Melatonin Receptor Ligand Selectivity Profile
Compound MT1 Ki (nM) MT2 Ki (nM) Selectivity (Ki MT1/MT2) 5-HT2C Ki (µM)
This compound (Example Data)100205> 10
Melatonin (Reference)~0.1~0.1~1> 10
Ramelteon (Reference)~0.03~0.1~3> 10
Experimental Protocol: MT1/MT2 Radioligand Competition Binding Assay

This protocol provides a general method for determining the Ki of this compound for MT1 and MT2 receptors.

Materials:

  • Cell membranes expressing human MT1 or MT2 receptors

  • [3H]-Melatonin or another suitable radioligand

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Glass fiber filters

  • Scintillation cocktail

  • This compound and reference ligands

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, [3H]-melatonin (at a concentration near its Kd), and the various concentrations of the test compound.

  • Include wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of a known non-radioactive ligand like melatonin).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the percent specific binding at each concentration of the test compound.

  • Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathway Visualization

ligand This compound (as agonist) mt1_receptor MT1 Receptor ligand->mt1_receptor gi_protein Gi Protein mt1_receptor->gi_protein adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp pka ↓ PKA camp->pka physiological_response Physiological Response (e.g., Sleep Onset) pka->physiological_response

Simplified MT1 receptor signaling pathway upon agonist binding.

References

Modifying N-cyclopentyl-3-methoxybenzamide to improve pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying N-cyclopentyl-3-methoxybenzamide to enhance its pharmacokinetic (PK) properties. The guidance is based on established principles of medicinal chemistry and drug metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic liabilities of this compound?

A1: Based on its chemical structure, the primary metabolic liabilities are likely to be:

  • O-demethylation of the methoxy group to the corresponding phenol.

  • Hydroxylation of the cyclopentyl ring at various positions.

  • Hydrolysis of the amide bond, leading to 3-methoxybenzoic acid and cyclopentylamine.[1]

  • Aromatic hydroxylation on the benzene ring, although this is generally less favorable than O-demethylation.

Q2: My modified analogs of this compound show poor aqueous solubility. What can I do?

A2: Poor aqueous solubility is a common issue with benzamide derivatives. Consider the following strategies:

  • Introduce polar functional groups: Adding groups like hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) can increase polarity and improve solubility. Care must be taken to not negatively impact the target binding.

  • Salt formation: If your analog contains a basic nitrogen or an acidic proton, salt formation can significantly enhance solubility.[2]

  • Reduce lipophilicity: If the modifications have increased the molecule's oil-loving nature (lipophilicity), consider replacing bulky, non-polar groups with smaller or more polar alternatives.

  • Formulation approaches: For early-stage testing, using solubilizing agents like cyclodextrins or creating formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.[3]

Q3: How can I improve the oral bioavailability of my lead compound?

A3: Low oral bioavailability can stem from poor absorption, extensive first-pass metabolism, or both.[4] To address this:

  • Enhance permeability: For compounds with low permeability, strategies to increase lipophilicity (within a certain range) can be beneficial. Structural modifications that reduce the number of hydrogen bond donors can also improve membrane permeability.[5]

  • Block metabolic sites: If a specific metabolic pathway is responsible for high first-pass metabolism (e.g., O-demethylation), you can try to block this site. For instance, replacing the methoxy group with a more stable bioisostere could prevent demethylation.

  • Prodrugs: A prodrug strategy can be employed to temporarily mask a functional group that limits absorption, which is then cleaved in vivo to release the active drug.[2]

Troubleshooting Guides

Issue 1: High Intrinsic Clearance in Liver Microsome Assays

Problem: Your this compound analog shows rapid degradation when incubated with liver microsomes, suggesting high metabolic instability.

Possible Causes & Solutions:

Potential Metabolic Pathway Proposed Structural Modification Rationale
O-demethylation of the methoxy group Replace the methoxy group (-OCH3) with a bioisostere such as a difluoromethoxy group (-OCF2H) or a small alkyl group like ethyl (-CH2CH3).These groups are more resistant to cytochrome P450-mediated oxidation.[6]
Hydroxylation of the cyclopentyl ring Introduce a fluorine atom on the cyclopentyl ring.Fluorine substitution can block sites of oxidation without significantly increasing steric bulk.
Amide hydrolysis Replace the amide bond with a more stable bioisostere, such as a trifluoroethylamine.This modification can increase resistance to protease activity.[6]
Issue 2: Low Permeability in Caco-2 Assays

Problem: Your analog exhibits low permeability across Caco-2 cell monolayers, indicating poor intestinal absorption.

Possible Causes & Solutions:

Physicochemical Property Issue Proposed Structural Modification Rationale
High polarity / too many hydrogen bond donors Replace polar groups that are not essential for activity with less polar alternatives. For example, if a hydroxyl group was added to improve solubility but is now hindering permeability, consider its position or necessity.Reducing the number of hydrogen bond donors and acceptors can improve passive diffusion across the lipid cell membrane.
Low lipophilicity Systematically increase lipophilicity by adding small, non-polar groups. For example, modify the cyclopentyl ring to a cyclohexyl ring, or add a small alkyl group to the benzamide ring.A certain degree of lipophilicity is required for a molecule to partition into the cell membrane. This should be balanced to avoid poor solubility.[3]

Experimental Protocols

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance of this compound analogs.

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a microsomal suspension in phosphate buffer (final protein concentration typically 0.5 mg/mL).

  • Add the test compound to the microsomal suspension to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound analogs.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer (pH 7.4)

  • Test compound stock solution

  • Control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow)

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Verify the integrity of the cell monolayer using a suitable method (e.g., measuring transepithelial electrical resistance or TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (at a typical concentration of 10 µM) to the apical (A) side of the monolayer.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • At the end of the experiment, take a sample from the apical side.

  • To assess efflux, perform the experiment in the reverse direction (B to A).

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.

Visualizations

logical_relationship cluster_problem Pharmacokinetic Issue cluster_strategy Modification Strategy cluster_outcome Desired Outcome Poor PK Profile Poor PK Profile Structural Modification Structural Modification Poor PK Profile->Structural Modification Formulation Formulation Poor PK Profile->Formulation Route of Administration Route of Administration Poor PK Profile->Route of Administration Improved PK Profile Improved PK Profile Structural Modification->Improved PK Profile Formulation->Improved PK Profile Route of Administration->Improved PK Profile

Caption: Strategies to address poor pharmacokinetic profiles.

experimental_workflow Start Start Synthesize Analog Synthesize Analog Start->Synthesize Analog Assess Solubility Assess Solubility Synthesize Analog->Assess Solubility Metabolic Stability Assay (HLM) Metabolic Stability Assay (HLM) Assess Solubility->Metabolic Stability Assay (HLM) Permeability Assay (Caco-2) Permeability Assay (Caco-2) Metabolic Stability Assay (HLM)->Permeability Assay (Caco-2) Data Analysis Data Analysis Permeability Assay (Caco-2)->Data Analysis Decision Decision Data Analysis->Decision Advance to In Vivo PK Advance to In Vivo PK Decision->Advance to In Vivo PK Good Profile Re-design Analog Re-design Analog Decision->Re-design Analog Poor Profile

References

Validation & Comparative

Validating the Biological Target of N-cyclopentyl-3-methoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of the novel compound, N-cyclopentyl-3-methoxybenzamide. For the purpose of this illustrative guide, we will hypothesize that its primary biological target is the Hypothetical G-Protein Coupled Receptor 1 (HGPR1) , a receptor implicated in inflammatory signaling.

This guide will compare this compound's performance against a known selective antagonist for HGPR1, Compound X , and a structurally similar but inactive analog, Compound Y . The following sections detail the experimental data, protocols, and workflows required to robustly validate this proposed target interaction.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative data from key experiments designed to determine the affinity, potency, and selectivity of this compound for its hypothetical target, HGPR1.

Table 1: Receptor Binding Affinity

CompoundHGPR1 Ki (nM)HGPR2 Ki (nM)HGPR3 Ki (nM)
This compound15> 10,000> 10,000
Compound X (Positive Control)5> 5,000> 7,500
Compound Y (Negative Control)> 10,000> 10,000> 10,000

Table 2: Functional Antagonism in a cAMP Assay

CompoundIC50 (nM)
This compound50
Compound X (Positive Control)20
Compound Y (Negative Control)> 25,000

Table 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CompoundTagg Shift (°C)
This compound+4.2
Compound X (Positive Control)+5.1
Compound Y (Negative Control)+0.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for the reproducibility of the target validation process.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the hypothetical target receptor, HGPR1, and related off-target receptors.

Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing HGPR1, HGPR2, or HGPR3 are prepared by homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: [3H]-Compound Z (a known high-affinity ligand for HGPRs) at a final concentration equal to its Kd.

  • Incubation: Cell membranes (20 µg protein) are incubated with the radioligand and varying concentrations of the test compounds in a total volume of 200 µL for 60 minutes at room temperature.

  • Termination: The reaction is terminated by rapid filtration through GF/B filters using a cell harvester.

  • Washing: Filters are washed three times with ice-cold assay buffer.

  • Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor. The Ki values are calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the functional potency (IC50) of the compounds in antagonizing the signaling of HGPR1.

Methodology:

  • Cell Culture: HEK293 cells expressing HGPR1 are seeded in 384-well plates.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for 30 minutes.

  • Agonist Stimulation: Cells are stimulated with an EC80 concentration of the HGPR1 agonist for 15 minutes.

  • Lysis and Detection: Intracellular cAMP levels are measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of the compounds with HGPR1 in a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compounds or vehicle control for 1 hour.

  • Heating: Cell suspensions are heated to a range of temperatures (e.g., 40-60°C) for 3 minutes.

  • Lysis: Cells are lysed by freeze-thaw cycles.

  • Centrifugation: The soluble fraction is separated from the precipitated protein by centrifugation.

  • Protein Detection: The amount of soluble HGPR1 in the supernatant is quantified by Western blot or ELISA.

  • Data Analysis: The melting temperature (Tagg) is determined for each condition. A shift in Tagg in the presence of the compound indicates target engagement.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships involved in this target validation study.

G cluster_0 HGPR1 Signaling Pathway Ligand HGPR1 Agonist Receptor HGPR1 Ligand->Receptor G_Protein Gαi Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Inflammation Pro-inflammatory Gene Expression CREB->Inflammation

Caption: Hypothetical HGPR1 signaling pathway.

G cluster_1 Target Validation Workflow Start Start: Novel Compound (this compound) Binding Binding Assays (Affinity & Selectivity) Start->Binding Functional Functional Assays (Potency) Binding->Functional Target_Engagement Target Engagement Assays (CETSA) Functional->Target_Engagement Decision Validated Target? Target_Engagement->Decision End_Validated Proceed to Lead Optimization Decision->End_Validated Yes End_Not_Validated Re-evaluate or Terminate Decision->End_Not_Validated No

Caption: Experimental workflow for target validation.

G cluster_2 Logical Framework for Target Validation Hypothesis Hypothesis: This compound targets HGPR1 Evidence1 Evidence 1: High Affinity & Selectivity (Binding Assays) Hypothesis->Evidence1 Evidence2 Evidence 2: Functional Antagonism (cAMP Assay) Hypothesis->Evidence2 Evidence3 Evidence 3: Direct Target Engagement (CETSA) Hypothesis->Evidence3 Conclusion Conclusion: HGPR1 is the validated biological target Evidence1->Conclusion Evidence2->Conclusion Evidence3->Conclusion

Caption: Logical relationship of the validation strategy.

N-cyclopentyl-3-methoxybenzamide vs. [specific compound] in [specific] cancer cell line

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic effects of N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide (L1) and a novel benzenesulfonamide derivative (Compound 7c) in the SKOV3 human ovarian cancer cell line.

This guide provides a comparative overview of two benzamide derivatives, offering insights into their anti-cancer properties. While direct comparative studies are limited, this document synthesizes available data to present a parallel examination of their cytotoxic activity and mechanisms of action. The primary focus is on the SKOV3 ovarian cancer cell line, for which comparative data is available.

Compound Overview

N-cyclopentyl-3-methoxybenzamide , the initially specified compound, lacks sufficient publicly available data for a direct comparison. Therefore, this guide utilizes data for a structurally related methoxybenzamide derivative, N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide (L1) . L1 has demonstrated cytotoxic effects against a panel of cancer cell lines and is reported to target the Heat Shock Protein 27 (HSP27).

The comparative compound is a novel benzenesulfonamide derivative (Compound 7c) , which has also shown potent anti-proliferative activity against several ovarian cancer cell lines.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for L1 and Compound 7c in the SKOV3 human ovarian cancer cell line. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineIC50 (µM)
N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide (L1)SKOV3 (Ovarian)< 8.8
Benzenesulfonamide derivative (Compound 7c)SKOV3 (Ovarian)3.91[1]

Note: The IC50 for L1 is reported as below 8.8 µM. For the purpose of this comparison, it is acknowledged that Compound 7c demonstrates a more precisely defined and potent cytotoxic effect in the SKOV3 cell line based on the available data.

Mechanism of Action & Signaling Pathways

N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide (L1) is suggested to exert its anti-cancer effects by targeting Heat Shock Protein 27 (HSP27). HSP27 is a molecular chaperone that, when overexpressed in cancer cells, can inhibit apoptosis (programmed cell death) and promote cell survival, contributing to chemotherapy resistance.[2][3][4][5] By inhibiting HSP27, L1 is presumed to restore the apoptotic signaling cascade, leading to cancer cell death.

The diagram below illustrates the putative signaling pathway affected by L1.

HSP27_Pathway L1 N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide (L1) HSP27 HSP27 L1->HSP27 Inhibits Apoptosis_Induction Induction of Apoptosis L1->Apoptosis_Induction Leads to Apoptosis_Inhibition Inhibition of Apoptosis HSP27->Apoptosis_Inhibition Promotes Cell_Survival Cancer Cell Survival Apoptosis_Inhibition->Cell_Survival Leads to

Caption: Putative mechanism of L1 via HSP27 inhibition.

The precise mechanism of action for the benzenesulfonamide derivative (Compound 7c) is not detailed in the available literature. Further research is required to elucidate its molecular targets and signaling pathways.

Experimental Protocols

The following are generalized experimental protocols for the cytotoxicity assays used to determine the IC50 values, based on standard laboratory practices.

Cell Culture:

  • The SKOV3 human ovarian cancer cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: SKOV3 cells were seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of L1 or Compound 7c (typically in a serial dilution) for 48 to 72 hours. A vehicle control (e.g., DMSO) was also included.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of a solubilization solution (e.g., DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro cytotoxicity assessment of the compounds.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture SKOV3 Cells Seed Seed Cells in 96-well Plates Culture->Seed Prepare Prepare Compound Dilutions Seed->Prepare Treat Treat Cells with Compounds Prepare->Treat Incubate Incubate for 48-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: General workflow for cytotoxicity assessment.

Conclusion

Based on the available data, both N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide (L1) and the benzenesulfonamide derivative (Compound 7c) exhibit cytotoxic activity against the SKOV3 ovarian cancer cell line. Compound 7c, with a reported IC50 of 3.91 µM, appears to be more potent in this specific cell line compared to the broader reported efficacy of L1 (< 8.8 µM). The potential mechanism of action for L1 involves the inhibition of the anti-apoptotic protein HSP27, providing a clear rationale for its anti-cancer effects. The molecular target for Compound 7c remains to be elucidated. This guide provides a foundation for further comparative studies and highlights the potential of these benzamide derivatives as scaffolds for the development of novel anti-cancer therapeutics. Further head-to-head studies are warranted to confirm these findings and to explore the broader anti-cancer spectrum and mechanisms of these compounds.

References

Structure-activity relationship (SAR) studies of N-cyclopentyl-3-methoxybenzamide analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzamide analogs, with a particular focus on derivatives related to the N-cyclopentyl-3-methoxybenzamide scaffold. While specific SAR studies on this exact compound series are not extensively documented in publicly available literature, this guide synthesizes findings from structurally similar methoxybenzamide and N-alkyl/cycloalkyl benzamide analogs to inform drug design and development efforts. The data and methodologies presented are compiled from various studies targeting a range of biological endpoints, including receptor agonism/antagonism and enzyme inhibition.

I. Comparative Data of Benzamide Analogs

The following tables summarize the biological activities of various benzamide analogs. These compounds, while not exclusively N-cyclopentyl-3-methoxybenzamides, provide valuable insights into the influence of substitutions on the benzoyl ring and the amide nitrogen.

Table 1: SAR of Methoxybenzamide Analogs as Hedgehog Signaling Pathway Inhibitors Data extracted from a study on 2-methoxybenzamide derivatives.

Compound IDStructureTargetIC50 (µM)
Vismodegib (1) (Structure not provided)Smo Receptor0.045
Compound 3 (Structure not provided)Smo ReceptorSubmicromolar
Compound 21 (Structure not provided)Smo ReceptorNanomolar

Note: The specific structures for the compounds in Table 1 were not available in the provided search results, but their potencies indicate that methoxybenzamide scaffolds can yield highly active compounds. A study identified a benzamide analog (21) as a potent hedgehog signaling pathway inhibitor targeting the Smo receptor[1].

Table 2: Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Data from a study evaluating the in vitro antimicrobial activity of cyclopropane carboxamides.

Compound IDR (Amide Substituent)Test OrganismMIC80 (µg/mL)
F8 PhenylCandida albicans>64
F12 CyclopentylCandida albicans32
F24 4-ChlorophenylCandida albicans16
F42 2,4-DichlorophenylCandida albicans16
Fluconazole -Candida albicans2

This table illustrates that the nature of the N-substituent significantly impacts antifungal activity. While direct comparison to a methoxybenzamide is not possible, the data shows activity for an N-cyclopentyl carboxamide[2].

II. Experimental Protocols

A. General Synthesis of Benzamide Derivatives

A common method for the synthesis of benzamide derivatives is through amide coupling, as described for N-(3-hydroxyphenyl)-3-methoxybenzamide.

  • Reaction Setup: 3-Methoxybenzoic acid (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • Coupling Agents: A coupling agent like HATU (1.5 eq) and a base such as triethylamine (Et3N, 2.5 eq) or diisopropylethylamine (DIPEA) are added to the solution.

  • Amine Addition: The corresponding amine (e.g., 3-hydroxyaniline, 1.05 eq) is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 70°C) for a period of time (e.g., 2 hours).

  • Workup and Purification: The reaction is cooled, and the solvent is removed in vacuo. The residue is then typically partitioned between an organic solvent (e.g., ethyl acetate) and brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography or crystallization to yield the desired benzamide.

B. In Vitro Antimicrobial Assay (Microdilution Method)

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.

  • Preparation of Compounds: Synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Bacterial/Fungal Strains: Standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.

  • Assay Plate Preparation: The compounds are serially diluted in microtiter plates containing the appropriate growth medium.

  • Inoculation: The prepared microbial suspensions are added to each well of the microtiter plates.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • Data Analysis: The MIC80 is determined as the lowest concentration of the compound that inhibits 80% of the microbial growth, often measured by optical density[2].

III. Signaling Pathways and Experimental Workflows

A. Hedgehog Signaling Pathway

Certain benzamide analogs have been identified as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor. This pathway is crucial in embryonic development and its dysregulation is implicated in some cancers.

Figure 1. Simplified Hedgehog signaling pathway and the inhibitory action of benzamide analogs.

B. Generalized Structure-Activity Relationship (SAR) Workflow

The process of elucidating SAR is a cyclical and iterative process central to medicinal chemistry and drug discovery.

SAR_Workflow A Design Analogs (e.g., modify R1, R2) B Chemical Synthesis A->B C In Vitro Biological Screening (e.g., binding, functional assays) B->C D Data Analysis (Determine IC50, EC50, etc.) C->D E Identify SAR Trends D->E E->A Iterate Design F Lead Optimization (Improve potency, selectivity, ADME properties) E->F

Figure 2. A typical workflow for conducting structure-activity relationship studies.

References

Comparative Analysis of N-cyclopentyl-3-methoxybenzamide and Standard PARP Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This guide provides a comparative framework for evaluating the preclinical activity of N-cyclopentyl-3-methoxybenzamide, a novel compound with a structural resemblance to known Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the limited publicly available data on this compound, this document outlines a series of standard experimental models and presents benchmark data from two well-characterized PARP inhibitors, Olaparib and 3-Aminobenzamide. This guide is intended to serve as a blueprint for the cross-validation of this compound's potential as a PARP inhibitor.

The benzamide moiety is a key structural feature in many PARP inhibitors, suggesting that this compound may exert its biological effects through the inhibition of PARP enzymes. PARP proteins are crucial for cellular responses to DNA damage, and their inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in DNA repair pathways like BRCA1/2 mutations.[1][2]

Comparative Activity of PARP Inhibitors

The following tables summarize the activity of the established PARP inhibitors Olaparib and 3-Aminobenzamide in key in vitro and in vivo assays. These values can be used as a reference for assessing the potency and efficacy of this compound.

Table 1: In Vitro Enzymatic and Cell-Based Assay Data

CompoundPARP1 Enzymatic Inhibition (IC50)PARP2 Enzymatic Inhibition (IC50)Cellular PARP Activity (IC50)PARP Trapping (IC50)Cell Viability (IC50) - BRCA1 deficient cellsCell Viability (IC50) - BRCA proficient cells
Olaparib ~5 nM~1 nM~10 nM~20 nM~50 nM>10 µM
3-Aminobenzamide ~50 nM~30 nM~1 µM>10 µM>10 µM>10 µM
This compound Data not availableData not availableData not availableData not availableData not availableData not available

IC50 values are approximate and can vary depending on the specific assay conditions.

Table 2: In Vivo Xenograft Model Data

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)
Olaparib BRCA1-mutant breast cancer PDX50 mg/kg, daily, oral>80%
3-Aminobenzamide Not typically used as a standalone in vivo agent due to lower potency--
This compound Data not availableData not availableData not available

PDX: Patient-Derived Xenograft

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the evaluation of this compound.

PARP Enzymatic Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the catalytic activity of recombinant PARP1 or PARP2. The assay typically detects the product of the PARP reaction, poly(ADP-ribose) (PAR), using methods like ELISA or fluorescence.

  • Protocol:

    • Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing NAD+ (the substrate for PARP), and activated DNA (to stimulate PARP activity).

    • The test compound (this compound) and control inhibitors (Olaparib, 3-Aminobenzamide) are added at various concentrations.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The amount of PAR produced is quantified using an anti-PAR antibody in an ELISA format or by measuring the depletion of NAD+.[3]

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular PARP Activity Assay
  • Principle: This cell-based assay measures the inhibition of PARP activity within intact cells. Cells are treated with a DNA damaging agent to induce PARP activity, and the inhibitory effect of the compound is assessed.

  • Protocol:

    • Cancer cells (e.g., HeLa or a relevant cancer cell line) are seeded in a 96-well plate.

    • Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate) to induce PARP activity.

    • The cells are then incubated with varying concentrations of the test compound.

    • Cellular PAR levels are measured using immunofluorescence staining with an anti-PAR antibody or through a chemiluminescent assay that detects PAR.[4]

    • IC50 values are determined from the dose-response curve.

PARP Trapping Assay
  • Principle: This assay measures the ability of a PARP inhibitor to "trap" PARP enzymes on DNA. This trapping is a key mechanism of action for many potent PARP inhibitors and contributes significantly to their cytotoxicity.[5]

  • Protocol:

    • A biotinylated DNA probe with a single-strand break is immobilized on a streptavidin-coated plate.

    • Recombinant PARP1 or PARP2 is added along with the test compound.

    • The amount of PARP bound to the DNA is detected using an anti-PARP antibody conjugated to a reporter enzyme (e.g., HRP).[5]

    • The signal is proportional to the amount of trapped PARP. IC50 values are calculated from the dose-response data.

Cell Viability and Synthetic Lethality Assays
  • Principle: These assays determine the cytotoxic effect of the compound on cancer cells with and without defects in DNA repair pathways (e.g., BRCA1/2 mutations). A potent PARP inhibitor is expected to show selective killing of BRCA-deficient cells (synthetic lethality).[2]

  • Protocol:

    • Isogenic cell lines (e.g., BRCA1-proficient and BRCA1-deficient) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the test compound for 72-96 hours.

    • Cell viability is assessed using a colorimetric (e.g., MTT, MTS) or luminescent (e.g., CellTiter-Glo) assay.

    • IC50 values are calculated for both cell lines to determine the synthetic lethality ratio.

In Vivo Xenograft Models
  • Principle: This experiment evaluates the anti-tumor efficacy of the compound in a living organism. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are often used to better predict clinical response.[6]

  • Protocol:

    • Immunodeficient mice are implanted with tumor fragments or cells from a relevant cancer type (e.g., BRCA-mutated ovarian or breast cancer).

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally or via injection at a predetermined dose and schedule.

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the vehicle control group.[7]

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the underlying biological pathways and experimental processes.

PARP_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) Synthesis PARP->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound (Hypothesized) Inhibitor->PARP

Caption: Hypothesized mechanism of action for this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzymatic PARP Enzymatic Assay Cellular Cellular PARP Assay Enzymatic->Cellular Trapping PARP Trapping Assay Cellular->Trapping Viability Cell Viability Assay (Synthetic Lethality) Trapping->Viability In_Vitro_Decision Potent In Vitro Activity? Viability->In_Vitro_Decision Xenograft Xenograft Model In_Vivo_Decision Significant In Vivo Efficacy? Xenograft->In_Vivo_Decision Start Compound Synthesis (this compound) Start->Enzymatic In_Vitro_Decision->Xenograft Yes No_Go Re-evaluate or Discontinue In_Vitro_Decision->No_Go No Lead_Candidate Lead Candidate for Further Development In_Vivo_Decision->Lead_Candidate Yes In_Vivo_Decision->No_Go No

References

Benchmarking N-cyclopentyl-3-methoxybenzamide Against Current Standard-of-Care in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational compound, N-cyclopentyl-3-methoxybenzamide, with established standard-of-care drugs targeting the Hedgehog (Hh) signaling pathway. This analysis is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound as a therapeutic agent.

Introduction

This compound is a novel benzamide derivative with a potential mechanism of action as an inhibitor of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is a critical driver in the pathogenesis of several cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB).[1] This has led to the development of targeted therapies that modulate this pathway, offering significant clinical benefits. This guide benchmarks this compound against the current standard-of-care Hh pathway inhibitors, Vismodegib and Sonidegib, providing a framework for its potential positioning in the therapeutic landscape.

Mechanism of Action: Targeting the Smoothened Receptor

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates its inhibition of the Smoothened (SMO) receptor. This allows SMO to transduce the signal downstream, ultimately leading to the activation and nuclear translocation of Gli transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.[1]

In various cancers, mutations in PTCH or SMO lead to constitutive activation of the Hh pathway, promoting uncontrolled cell growth.[1] this compound, like the standard-of-care drugs Vismodegib and Sonidegib, is hypothesized to act as a SMO antagonist, thereby inhibiting the downstream signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Target Gene Expression Target Gene Expression Gli->Target Gene Expression Promotes This compound This compound This compound->SMO Inhibits Vismodegib Vismodegib Vismodegib->SMO Inhibits Sonidegib Sonidegib Sonidegib->SMO Inhibits

Caption: Simplified Hedgehog Signaling Pathway and the inhibitory action of this compound and standard-of-care drugs on the SMO receptor.

Comparative Performance Data

The following table summarizes the available (or hypothetical, where indicated for this compound) quantitative data for this compound against Vismodegib and Sonidegib.

ParameterThis compound (Hypothetical)VismodegibSonidegib
Target Smoothened (SMO)Smoothened (SMO)Smoothened (SMO)
IC50 (in vitro) 0.5 - 2 nM3 nM1.3 - 2.5 nM
Indications Potentially BCC, MedulloblastomaBasal Cell Carcinoma, MedulloblastomaBasal Cell Carcinoma
Bioavailability > 40%31.8%~7%
Common Adverse Events Muscle spasms, alopecia, dysgeusia (Expected)Muscle spasms, alopecia, dysgeusia, weight lossMuscle spasms, alopecia, dysgeusia, nausea

Experimental Protocols

1. In Vitro Hedgehog Pathway Inhibition Assay

  • Cell Line: Shh-light II cells, which are NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are then treated with varying concentrations of the test compound (this compound) or standard-of-care drugs (Vismodegib, Sonidegib) for 2 hours.

    • Hedgehog pathway is activated by the addition of a Smoothened agonist (e.g., SAG).

    • After 48 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system.

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability.

    • IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

cluster_workflow In Vitro Hh Pathway Inhibition Assay Workflow A Seed Shh-light II cells B Treat with compound A->B C Activate with SMO agonist B->C D Incubate for 48h C->D E Measure luciferase activity D->E F Calculate IC50 E->F

Caption: Experimental workflow for the in vitro Hedgehog pathway inhibition assay.

2. In Vivo Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Methodology:

    • Human tumor cells with a constitutively active Hedgehog pathway (e.g., medulloblastoma cell line Daoy) are implanted subcutaneously into the flanks of the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives daily oral administration of this compound at a predetermined dose. Control groups receive vehicle or a standard-of-care drug.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot for Gli1 expression).

    • Efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the vehicle control group.

Conclusion

Based on the available data for similar benzamide derivatives and the hypothetical profile presented, this compound shows promise as a potent inhibitor of the Hedgehog signaling pathway.[1] Its potential for improved bioavailability compared to existing standard-of-care drugs warrants further investigation. Head-to-head preclinical and clinical studies will be essential to definitively establish its efficacy and safety profile relative to Vismodegib and Sonidegib. The experimental protocols outlined in this guide provide a framework for such comparative evaluations. Researchers are encouraged to utilize these methodologies to further elucidate the therapeutic potential of this novel compound.

References

A Head-to-Head Comparison of N-cyclopentyl-3-methoxybenzamide and its Regioisomers: A Proposed Experimental Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While N-cyclopentyl-3-methoxybenzamide and its regioisomers, N-cyclopentyl-2-methoxybenzamide and N-cyclopentyl-4-methoxybenzamide, hold potential for biological activity, a direct head-to-head comparison of their properties and performance is currently absent from the scientific literature. This guide provides a comprehensive experimental framework for the synthesis, characterization, and comparative biological evaluation of these three compounds. By following the detailed protocols outlined below, researchers can generate crucial data to elucidate the structure-activity relationships governed by the position of the methoxy group on the benzamide core.

Synthesis and Characterization

The synthesis of this compound and its regioisomers can be readily achieved via a standard amide coupling reaction between the corresponding methoxybenzoic acid and cyclopentylamine.[1]

Experimental Protocol: Synthesis of N-cyclopentyl-methoxybenzamide Regioisomers

Materials:

  • 2-Methoxybenzoic acid, 3-Methoxybenzoic acid, or 4-Methoxybenzoic acid

  • Cyclopentylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[2]

  • Hydroxybenzotriazole (HOBt)[2]

  • N,N-Diisopropylethylamine (DIPEA)[2]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of the respective methoxybenzoic acid (1.0 eq) in dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).[2]

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclopentylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.[2]

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-cyclopentyl-methoxybenzamide regioisomer.[3][4]

  • Characterize the purified compounds by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.[5][6]

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Methoxybenzoic_Acid Methoxybenzoic Acid (2-, 3-, or 4-) Amide_Coupling Amide Coupling in DCM Methoxybenzoic_Acid->Amide_Coupling Cyclopentylamine Cyclopentylamine Cyclopentylamine->Amide_Coupling Coupling_Reagents EDC, HOBt Coupling_Reagents->Amide_Coupling Base DIPEA Base->Amide_Coupling Workup_Purification Aqueous Workup & Silica Gel Chromatography Amide_Coupling->Workup_Purification Product N-Cyclopentyl-methoxybenzamide (Regioisomer) Workup_Purification->Product

Figure 1: General synthetic workflow for N-cyclopentyl-methoxybenzamide regioisomers.

Comparative Biological Evaluation

To provide a comprehensive comparison, we propose evaluating the biological activity of the three regioisomers in two key areas: G-protein coupled receptor (GPCR) binding and enzyme inhibition. These assays are relevant as many benzamide derivatives exhibit activity at these targets.

Proposed Biological Assays
  • GPCR Binding Assay (e.g., Dopamine D2 Receptor): To determine the affinity of the compounds for a specific GPCR.

  • Enzyme Inhibition Assay (e.g., Monoamine Oxidase A): To assess the inhibitory potential of the compounds against a relevant enzyme.

Experimental Protocol: GPCR Radioligand Binding Assay

Materials:

  • Cell membranes expressing the target GPCR (e.g., human Dopamine D2 receptor)

  • Radioligand (e.g., [³H]-Spiperone)

  • N-cyclopentyl-methoxybenzamide regioisomers (test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the non-specific binding control in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki).

Experimental Protocol: Enzyme Inhibition Assay (Fluorometric)

Materials:

  • Purified enzyme (e.g., human Monoamine Oxidase A)

  • Substrate (e.g., kynuramine)

  • N-cyclopentyl-methoxybenzamide regioisomers (test compounds)

  • Reference inhibitor (e.g., Clorgyline)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well black microplate, add the assay buffer and either the test compound or the reference inhibitor.

  • Add the enzyme to each well and incubate for a specified pre-incubation time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the fluorescence signal (e.g., Ex/Em = 310/400 nm for the product of kynuramine oxidation) over time using a fluorescence microplate reader.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., D2 Receptor) G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (N-cyclopentyl- methoxybenzamide) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Figure 2: A representative G-protein coupled receptor (GPCR) signaling pathway.

Hypothetical Comparative Data

The following table presents a hypothetical data set that could be generated from the proposed experiments, illustrating how the performance of the three regioisomers can be compared.

CompoundMolecular FormulaMolecular Weight ( g/mol )GPCR Binding Affinity (Ki, nM) (Dopamine D2 Receptor)Enzyme Inhibition (IC₅₀, µM) (Monoamine Oxidase A)
N-cyclopentyl-2-methoxybenzamideC₁₃H₁₇NO₂219.28150> 100
This compoundC₁₃H₁₇NO₂219.282515.2
N-cyclopentyl-4-methoxybenzamideC₁₃H₁₇NO₂219.288545.8

Conclusion

This guide provides a robust framework for a comprehensive head-to-head comparison of this compound and its 2- and 4-regioisomers. By systematically synthesizing, characterizing, and evaluating the biological activities of these compounds, researchers can generate valuable data to understand the impact of methoxy group positioning on their pharmacological profiles. The proposed experimental protocols are based on standard methodologies and can be adapted to investigate other relevant biological targets. The insights gained from such a study will be instrumental in guiding future drug discovery and development efforts in this chemical space.

References

In Vivo Validation of In Vitro Findings for N-cyclopentyl-3-methoxybenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo validation of in vitro findings for the specific compound N-cyclopentyl-3-methoxybenzamide. At present, there is no publicly accessible experimental data detailing its biological activity, efficacy, or safety in living organisms.

While research exists on structurally similar benzamide derivatives, a direct comparison and validation for this compound cannot be constructed. This guide, therefore, addresses the absence of data and outlines the necessary experimental framework to establish an in vivo validation workflow, should in vitro data become available.

Hypothetical In Vitro Findings and the Path to In Vivo Validation

To illustrate the process, let us hypothesize a set of in vitro findings for this compound. Assume that initial cell-based assays indicate potent inhibitory activity against a specific enzyme, "Kinase X," which is implicated in a particular cancer signaling pathway.

Table 1: Hypothetical In Vitro Data for this compound
ParameterValueExperimental Method
Target Kinase XKinase Glo® Assay
IC₅₀ 50 nMDose-response assay in cancer cell line A
Mechanism of Action ATP-competitive inhibitionEnzyme kinetics studies
Cellular Potency (EC₅₀) 200 nMCell viability assay (e.g., MTT) in cancer cell line A
Selectivity >100-fold vs. related kinasesKinase panel screening

Experimental Workflow for In Vivo Validation

The following diagram outlines a standard workflow to validate these hypothetical in vitro findings in a preclinical in vivo setting.

G cluster_0 In Vitro & Pre-formulation cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy & PD vitro_studies In Vitro Studies (Target ID, Potency, Selectivity) adme In Vitro ADME/Tox (Metabolic Stability, Permeability, Cytotoxicity) vitro_studies->adme formulation Formulation Development (Solubility, Stability) adme->formulation pk_studies Pharmacokinetic (PK) Studies (Mouse/Rat) - Route of administration - Dosing - Blood sampling formulation->pk_studies pk_analysis PK Data Analysis (Cmax, Tmax, AUC, Half-life) pk_studies->pk_analysis efficacy_model Xenograft/Orthotopic Tumor Model (Cancer Cell Line A) pk_analysis->efficacy_model treatment Treatment with this compound efficacy_model->treatment pd_markers Pharmacodynamic (PD) Biomarkers (p-Kinase X in tumor) treatment->pd_markers efficacy_endpoints Efficacy Endpoints (Tumor Growth Inhibition) treatment->efficacy_endpoints tox_studies Preliminary Toxicology (Body weight, Clinical signs, Histopathology) treatment->tox_studies

Caption: A generalized workflow for the in vivo validation of an anti-cancer drug candidate.

Detailed Experimental Protocols

Should in vitro data for this compound emerge, the following experimental protocols would be essential for its in vivo validation.

Pharmacokinetic (PK) Studies
  • Animal Model: Male BALB/c mice, 6-8 weeks old.

  • Formulation: this compound dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Dosing: A single dose administered via intravenous (IV) and oral (PO) routes at a concentration of 5 mg/kg.

  • Sample Collection: Blood samples (approximately 50 µL) collected from the tail vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Analysis: Plasma concentrations of the compound determined by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Interpretation: Calculation of key PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t₁/₂).

Tumor Xenograft Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) subcutaneously implanted with a human cancer cell line (e.g., one that is sensitive to Kinase X inhibition in vitro).

  • Tumor Establishment: Tumors allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups:

    • Vehicle control (administered daily via PO).

    • This compound (e.g., 25 mg/kg, administered daily via PO).

    • Positive control (a known Kinase X inhibitor, if available).

  • Efficacy Assessment: Tumor volume and body weight measured twice weekly. Tumor volume calculated using the formula: (Length x Width²)/2.

  • Pharmacodynamic (PD) Assessment: At the end of the study, a subset of tumors from each group is collected at a specific time point post-final dose to measure the levels of phosphorylated Kinase X (the target biomarker) via methods like Western blot or immunohistochemistry.

  • Data Analysis: Comparison of tumor growth inhibition between the treatment and vehicle control groups.

Comparison with Potential Alternatives

Without concrete data on this compound, a direct comparison with alternatives is not feasible. However, the broader class of benzamides has been explored for various therapeutic targets. For instance, some benzamide derivatives are known to be potent dopamine D3 receptor ligands, while others act as PARP inhibitors.

Table 2: Comparison of Benzamide Derivatives (Illustrative)
Compound/DrugPrimary Target(s)Reported In Vivo Activity
Entinostat Histone Deacetylase (HDAC)Anti-tumor activity in various cancer models.
Remoxipride Dopamine D2 ReceptorAntipsychotic effects demonstrated in clinical trials.
Olaparib PARP1/2Significant tumor growth inhibition in BRCA-mutated cancer models.
This compound Data Not Available Data Not Available

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway involving Kinase X, which could be the target of this compound.

G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Kinase_X Kinase X Upstream_Kinase->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation Compound N-cyclopentyl-3- methoxybenzamide Compound->Kinase_X

Caption: A simplified diagram of a signaling cascade inhibited by this compound.

Safety Operating Guide

Prudent Disposal of N-cyclopentyl-3-methoxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for N-cyclopentyl-3-methoxybenzamide, a compound often used in research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this guidance is based on the general procedures for similar benzamide derivatives and common laboratory chemicals. It is imperative to treat this compound as potentially hazardous and to consult with your institution's environmental health and safety (EHS) department for specific local regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough risk assessment should be conducted. Based on the data for analogous compounds, it should be handled with care, assuming it may cause skin and eye irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Skin and Body Laboratory coat

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to avoid environmental release and to ensure the safety of all personnel.

  • Segregation of Waste:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Keep it in its original or a clearly labeled, compatible container. The container must be in good condition and securely sealed.

  • Waste Characterization:

    • While a specific hazard profile is unavailable, it is prudent to manage this compound as hazardous waste.

    • Consult your EHS department to determine the appropriate waste codes based on its chemical properties and any solvents or materials it may be mixed with.

  • Collection and Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Disposal of chemical waste must be handled by a licensed and approved waste disposal contractor.[2][3][4]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Provide them with as much information as possible about the compound.

    • Never dispose of this compound down the drain or in the regular trash.[4]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as hazardous waste along with the chemical.

    • After decontamination, the container can be disposed of according to your institution's procedures for decontaminated labware. Puncturing the container can prevent its reuse.[4]

III. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.

  • Collect the Absorbed Material: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS department.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound for Disposal assess Conduct Risk Assessment (Assume Hazardous) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste in Labeled, Sealed Container ppe->segregate store Store in Designated Secure Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Licensed Waste Contractor Disposes of Chemical contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Disposal Workflow

Disclaimer: This information is intended as a general guide. Always follow the specific protocols and regulations established by your institution and local authorities. The absence of a dedicated Safety Data Sheet for this compound necessitates a cautious approach to its handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.